Product packaging for Aildenafil(Cat. No.:CAS No. 496835-35-9)

Aildenafil

Número de catálogo: B1666731
Número CAS: 496835-35-9
Peso molecular: 488.6 g/mol
Clave InChI: NFSWSZIPXJAYLR-GASCZTMLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Methisosildenafil, also known as Aildenafil, is a synthetic structural analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil . Like its parent compound, Methisosildenafil acts as a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme . By binding to the catalytic site of PDE5, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to an accumulation of cGMP in tissue . This mechanism results in increased cGMP-dependent protein kinase activity, which causes smooth muscle relaxation through a decrease in intracellular calcium . This compound is supplied exclusively for research use, with primary applications in analytical chemistry and pharmaceutical science. It serves as a critical reference standard for the identification and quantification of adulterants in herbal dietary supplements and products falsely marketed as "natural" sexual enhancements . Its well-characterized structure provides a benchmark for developing and validating detection methods, such as liquid chromatography-mass spectrometry (LC-MS), to monitor product integrity and combat illicit adulteration . Furthermore, Methisosildenafil is valuable for fundamental studies investigating the structure-activity relationships (SAR) of PDE5 inhibitor compounds. Intended Research Applications: • Analytical Reference Standard for Product Screening • Method Development and Validation (e.g., LC-MS, HPLC) • Structural Elucidation and Spectroscopic Studies • Biochemical Research on PDE5 Enzyme Inhibition Important Notice: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use and is strictly not for human consumption . The safety profile of Methisosildenafil for human use has not been established, and it must be handled by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N6O4S B1666731 Aildenafil CAS No. 496835-35-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSWSZIPXJAYLR-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197970
Record name Methisosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496835-35-9
Record name Aildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496835-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methisosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methisosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Aildenafil

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of Aildenafil, a structural analog of Sildenafil. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details the chemical structure, mechanism of action, and relevant experimental protocols, supported by data visualizations and quantitative analysis.

Chemical Structure and Identification

This compound, also known as Methisosildenafil, is a synthetic compound that is structurally similar to Sildenafil.[1] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one moiety.

  • IUPAC Name : 5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[2]

  • Molecular Formula : C₂₃H₃₂N₆O₄S[2]

  • Molar Mass : 488.61 g·mol⁻¹

  • CAS Number : 496835-35-9[2]

  • SMILES String : CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C--INVALID-LINK--C">C@HC)OCC)C[2]

Mechanism of Action: PDE5 Inhibition

This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor.[3] PDE5 is an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[4]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP leads to the relaxation of smooth muscle tissues and vasodilation, increasing blood flow.[4]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[4]

Signaling Pathway of this compound

Aildenafil_Pathway cluster_pre Physiological Cascade cluster_action This compound's Point of Intervention cluster_post Physiological Outcome Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (GC) NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degrades Increased_cGMP Increased cGMP Levels This compound This compound This compound->PDE5 Inhibits Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation Increased_cGMP->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Penile Erection Vasodilation->Erection

Figure 1: Signaling pathway illustrating this compound's mechanism of action.

Quantitative Pharmacological Data

CompoundTargetIC₅₀ (nM)SelectivityReference
SildenafilPDE53.5 - 8.5Selective over PDE1-4 and PDE6[1][5][6][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for Sildenafil and its analogs.[8][9][10] The key final step involves the condensation of the chlorosulfonyl derivative with (3R,5S)-3,5-dimethylpiperazine.

Step 1: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • To chlorosulfonic acid, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and thionyl chloride portion-wise at a controlled temperature (0–10 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mass onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any remaining acid. The resulting solution containing the sulfonyl chloride intermediate is used directly in the next step.

Step 2: Condensation with (3R,5S)-3,5-dimethylpiperazine

  • To the dichloromethane solution containing the sulfonyl chloride intermediate, add (3R,5S)-3,5-dimethylpiperazine.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with aqueous sodium bicarbonate solution and then with demineralized water.

  • Concentrate the organic layer under reduced pressure.

  • Crystallize the resulting crude product from a suitable solvent, such as methanol, to yield pure this compound.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in bulk or formulated products can be determined using a reversed-phase HPLC method, similar to protocols for Sildenafil.[11][12][13]

  • Instrumentation : A standard HPLC system equipped with a C18 column, UV detector, and an autosampler.

  • Mobile Phase : A mixture of an acidic buffer (e.g., diluted sulfuric acid or triethylamine buffer at pH 3.0) and an organic solvent like acetonitrile in a 60:40 ratio.[11]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 290 nm.[11]

  • Procedure :

    • Standard Preparation : Prepare a stock solution of this compound reference standard in the mobile phase and create a series of dilutions for a calibration curve.

    • Sample Preparation : Extract the sample containing this compound with the mobile phase, sonicate if necessary, and filter through a 0.2 µm membrane filter.

    • Analysis : Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Quantification : Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the reference standards.

Workflow for HPLC Analysis of this compound

HPLC_Workflow start Start: this compound Sample prep_std Prepare Standard Solutions (Calibration Curve) start->prep_std prep_sample Prepare Test Sample (Extraction & Filtration) start->prep_sample injection Inject Standards & Sample prep_std->injection prep_sample->injection hplc_setup HPLC System Setup (C18 Column, Mobile Phase, 290nm UV) hplc_setup->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection & Data Acquisition chromatography->detection analysis Peak Integration & Quantification detection->analysis end End: Report Concentration analysis->end

Figure 2: General workflow for the quantitative analysis of this compound via HPLC.

References

An In-depth Technical Guide on the Discovery and Synthesis of Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: The compound "Aildenafil" is not a recognized pharmaceutical agent. This guide assumes the user intended to research Sildenafil , a well-documented phosphodiesterase type 5 (PDE5) inhibitor. The following information pertains exclusively to Sildenafil.

This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data related to Sildenafil, the active pharmaceutical ingredient in Viagra™. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Sildenafil was originally synthesized by a team of pharmaceutical chemists at Pfizer's research facility in the United Kingdom.[1][2] The initial research, which began in the late 1980s, was not aimed at treating erectile dysfunction (ED).[1][2] Instead, the primary goal was to develop a novel treatment for cardiovascular conditions such as hypertension (high blood pressure) and angina pectoris (chest pain caused by reduced blood flow to the heart).[2][3]

The researchers hypothesized that by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, they could induce vasodilation and improve blood flow.[1] Early clinical trials for angina, however, showed that the compound, then known as UK-92,480, had only modest effects on the heart.[1] A noteworthy and unexpected side effect was observed among male participants: an increased incidence of penile erections.[1][4] This serendipitous discovery led to a shift in the drug's development focus.[3] Recognizing the significant unmet medical need for a convenient oral treatment for ED, Pfizer patented Sildenafil in 1996 and gained FDA approval for its use under the brand name Viagra in 1998.[1]

Mechanism of Action

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[5][6] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[7] NO activates the enzyme guanylate cyclase, which increases levels of cGMP.[7] This increase in cGMP leads to the relaxation of smooth muscles in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[5][7]

The PDE5 enzyme is responsible for the degradation of cGMP in the corpus cavernosum.[6][7] By competitively inhibiting PDE5, Sildenafil prevents the breakdown of cGMP.[5] This leads to an accumulation of cGMP, enhancing the pro-erectile effect of NO.[5][7] It is crucial to note that Sildenafil has no direct relaxant effect on the human corpus cavernosum and requires sexual stimulation to produce its therapeutic effect, as the initial release of NO is a necessary prerequisite.[7][8]

Sildenafil_Mechanism_of_Action cluster_activation cluster_conversion Conversion cluster_degradation Degradation Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (Inactive) NO_Release->Guanylate_Cyclase activates Guanylate_Cyclase_Active Guanylate Cyclase (Active) Guanylate_Cyclase->Guanylate_Cyclase_Active GTP GTP cGMP cGMP GTP->cGMP converts Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation causes GMP GMP (Inactive) cGMP->GMP degrades Erection Erection Smooth_Muscle_Relaxation->Erection leads to PDE5 PDE5 Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Sildenafil's mechanism of action via PDE5 inhibition.

Synthesis Pathway

The synthesis of Sildenafil has been approached through various routes since its initial discovery. A commonly cited pathway involves several key steps starting from simpler organic molecules. The core of the molecule is a pyrazolopyrimidinone ring system.

A representative synthesis can be summarized as follows:

  • Pyrazole Formation: Reaction of a diketoester with hydrazine to form the pyrazole ring.

  • N-Methylation and Hydrolysis: Regioselective methylation of the pyrazole nitrogen followed by hydrolysis to yield a carboxylic acid.

  • Nitration: Introduction of a nitro group onto the pyrazole ring using a mixture of nitric and sulfuric acids.

  • Amide Formation and Reduction: Conversion of the carboxylic acid to a carboxamide, followed by the reduction of the nitro group to an amino group.

  • Cyclization: Acylation of the amino group and subsequent cyclization under basic conditions to form the pyrazolopyrimidinone core.

  • Chlorosulfonylation: Selective introduction of a chlorosulfonyl group onto the phenyl ring.

  • Amine Coupling: Reaction with 1-methylpiperazine to form the final Sildenafil molecule.

More recent and facile synthetic pathways have been developed to improve yields and reduce the use of harsh reagents, such as utilizing a ligand-free Ullmann-type copper-catalyzed coupling reaction.[9][10][11]

Sildenafil_Synthesis_Pathway start Diketonester + Hydrazine pyrazole Pyrazole Ring Formation start->pyrazole n_methylation N-Methylation pyrazole->n_methylation nitration Nitration n_methylation->nitration amide_formation Amide Formation & Reduction nitration->amide_formation cyclization Pyrazolopyrimidinone Core Formation amide_formation->cyclization chlorosulfonylation Chlorosulfonylation cyclization->chlorosulfonylation coupling Coupling with 1-Methylpiperazine chlorosulfonylation->coupling sildenafil Sildenafil coupling->sildenafil

A generalized workflow for Sildenafil synthesis.

Quantitative Data

Sildenafil is rapidly absorbed after oral administration, with its pharmacokinetics being dose-proportional over the recommended range.[7] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 (major route) and CYP2C9 (minor route).[7][8]

ParameterValueReference
Absolute Bioavailability ~41%[7][12][13]
Time to Max. Concentration (Tmax) ~60 minutes (fasted)[12][13]
Effect of High-Fat Meal on Tmax Delayed by ~60 minutes[8][12][13]
Effect of High-Fat Meal on Cmax Reduced by ~29%[12][13]
Terminal Half-Life (t½) ~3-4 hours[7][13]
Metabolism Hepatic (CYP3A4, CYP2C9)[7][8]
Excretion ~80% in feces, ~13% in urine[8]

Numerous randomized, double-blind, placebo-controlled studies have demonstrated the efficacy of Sildenafil in treating erectile dysfunction of various etiologies.[14][15]

EndpointSildenafil (50mg/100mg)PlaceboReference
Improved Erections (Global Efficacy) 77-84% of menStatistically lower[16]
Likelihood of Improved Erections 3.57 times more likely-[17][18]
Number Needed to Treat (NNT) 2-[17][18]

Experimental Protocols

  • Objective: To determine the purity and concentration of Sildenafil Citrate in a sample.

  • Method: Based on the USP Monograph.

  • Mobile Phase: A buffered aqueous solution (e.g., triethylamine in water, adjusted to pH 3.0 with phosphoric acid) mixed with an organic solvent like acetonitrile.

  • Stationary Phase: Ascentis Express C18 column or equivalent.

  • Detection: UV detection at a specified wavelength.

  • System Suitability Test (SST): A solution containing Sildenafil and a known impurity (e.g., sildenafil N-oxide) is used to ensure the system can resolve the two peaks. The resolution should be not less than 2.5.

  • Sample Preparation: A solution of Sildenafil Citrate is prepared in the mobile phase at a known concentration (e.g., 0.7 mg/mL).

  • Analysis: The sample solution is injected into the HPLC system. The peak area of Sildenafil is compared to that of a reference standard to calculate the assay. For organic impurities, the run time is extended to detect later-eluting compounds.

  • Objective: To determine the inhibitory potency (IC50) of Sildenafil against the PDE5 enzyme.

  • Principle: This is typically a biochemical assay that measures the amount of cGMP hydrolyzed by a purified PDE5 enzyme in the presence and absence of the inhibitor.

  • Reagents:

    • Purified recombinant human PDE5 enzyme.

    • Substrate: [³H]-cGMP (radiolabeled) or a fluorescent cGMP analog.

    • Sildenafil at various concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Procedure:

    • The PDE5 enzyme is pre-incubated with varying concentrations of Sildenafil for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the cGMP substrate.

    • The reaction is allowed to proceed for a specific time and then stopped (e.g., by heat inactivation or adding a stop solution like EDTA).

    • The amount of hydrolyzed product (e.g., [³H]-GMP) is separated from the unhydrolyzed substrate (e.g., using chromatography or scintillant-coated beads).

    • The amount of product is quantified (e.g., by scintillation counting or fluorescence measurement).

  • Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the Sildenafil concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of Sildenafil required to inhibit 50% of the PDE5 enzyme activity.

References

An In-Depth Technical Guide on the Preliminary In-Vitro Studies of Sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the preliminary in-vitro studies of Sildenafil. No public scientific literature or data could be found for a compound named "Aildenafil." It is presumed that "this compound" may be a typographical error or a lesser-known analog, and therefore, this document focuses on the extensively studied and structurally related compound, Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core in-vitro experimental data and protocols related to Sildenafil.

Core Mechanism of Action: PDE5 Inhibition

Sildenafil is a highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The therapeutic effects of Sildenafil are primarily mediated through the potentiation of the nitric oxide (NO)/cGMP signaling pathway. In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase, leading to increased levels of cGMP.[2] Elevated cGMP levels induce smooth muscle relaxation and vasodilation.[2] Sildenafil inhibits the degradation of cGMP by PDE5, thereby prolonging its vasodilatory effects.[1]

Quantitative In-Vitro Efficacy Data

The in-vitro potency and selectivity of Sildenafil have been characterized through various enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the efficacy of Sildenafil against PDE5 and other phosphodiesterases.

Table 1: In-Vitro PDE Inhibition Profile of Sildenafil

Phosphodiesterase IsozymeIC50 (nM)Relative Selectivity vs. PDE5
PDE53.5 - 5.221
PDE635~10-fold
PDE1280~80-fold
PDE11>10,000>2840-fold

Data compiled from multiple sources.[3]

In studies on rat pulmonary arteries, Sildenafil demonstrated a concentration-dependent inhibition of PDE5 activity with an IC50 value of 3.4 nM.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the key experimental protocols used to characterize the activity of Sildenafil.

This high-throughput assay is utilized to determine the IC50 values of PDE5 inhibitors.[3]

  • Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When PDE5 hydrolyzes the substrate to 5'-GMP, a specific binding agent in the reaction mix binds to the 5'-GMP, causing a change in polarization. Inhibitors of PDE5 prevent this hydrolysis.[3]

  • Materials:

    • Recombinant human PDE5 enzyme

    • Fluorescently labeled cGMP substrate

    • PDE Assay Buffer

    • Test compounds (e.g., Sildenafil) dissolved in DMSO

    • 96-well or 384-well microplates

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the PDE Assay Buffer.[3]

    • Assay Setup: To each well of the microplate, add the recombinant PDE5 enzyme, the fluorescent cGMP substrate, and the diluted test compound or control.[3]

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.[3]

    • Signal Detection: Measure the fluorescence polarization in each well using a suitable plate reader.[3]

    • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

This protocol is a common method for determining the IC50 of a compound against PDE5.[2]

  • Principle: The assay measures the conversion of radiolabeled cGMP (e.g., [³H]-cGMP) to its corresponding 5'-mononucleotide by the PDE enzyme.[1]

  • Materials:

    • Recombinant human PDE5 enzyme

    • [³H]-cGMP (radiolabeled substrate)

    • Yttrium silicate (YSi) SPA beads conjugated with a cGMP-specific antibody

    • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (dissolved in DMSO)

    • 384-well microplates

    • Microplate scintillation counter

  • Procedure:

    • Compound Preparation: Create a serial dilution of the test compounds in DMSO, and then dilute into the assay buffer.[2]

    • Assay Reaction: To each well of the microplate, add the diluted test compound, [³H]-cGMP substrate solution, and diluted PDE5 enzyme.[2] Incubate the plate at 30°C for 60 minutes.[2]

    • Assay Termination and Detection: Stop the reaction by adding the YSi SPA bead slurry containing the anti-cGMP antibody. The antibody binds to any unconverted [³H]-cGMP.[2]

    • Data Acquisition: Measure the light output (in counts per minute, CPM) using a microplate scintillation counter.[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the cytotoxic effects of a compound on cell viability.

  • Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Plating: Plate cells (e.g., human alveolar epithelial cell line A549, mouse heart endothelium cell line MHEC5-T) in a 96-well plate and allow them to adhere overnight.[5]

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Sildenafil-loaded solid lipid nanoparticles) for a specified duration (e.g., 24 or 48 hours).[5][6]

    • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Sildenafil's in-vitro evaluation.

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Arginine Arginine eNOS eNOS Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Nitric oxide/cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

start Start reagent_prep Reagent Preparation (Serial Dilutions) start->reagent_prep assay_setup Assay Setup (Enzyme, Substrate, Compound) reagent_prep->assay_setup incubation Incubation (e.g., 60 min) assay_setup->incubation detection Signal Detection (Fluorescence Polarization) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in-vitro PDE5 inhibition assay using fluorescence polarization.

start Start cell_plating Cell Plating (96-well plate) start->cell_plating compound_treatment Compound Treatment (e.g., 24h) cell_plating->compound_treatment mtt_addition MTT Addition & Incubation compound_treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance_measurement Absorbance Measurement solubilization->absorbance_measurement data_analysis Data Analysis (% Cell Viability) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in-vitro cytotoxicity MTT assay.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of Aildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aildenafil citrate is a compound developed for the treatment of erectile dysfunction (ED).[1][2] Structurally similar to sildenafil, it is categorized as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][3] While its classification points to a well-understood mechanism of action, this guide addresses the topic from a foundational perspective, detailing the established signaling pathways for PDE5 inhibitors and outlining the necessary experimental validation required to fully characterize a compound like this compound. This whitepaper will synthesize the known pharmacology of this class of drugs, present available data for this compound, and provide detailed experimental protocols and logical workflows pertinent to its investigation.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5

The physiological process of penile erection is a hemodynamic event involving the relaxation of smooth muscle in the corpus cavernosum.[4][5] This process is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[6][7]

The NO/cGMP Signaling Cascade:

  • Initiation: Upon sexual stimulation, nerve endings and endothelial cells in the penis release nitric oxide (NO).[4][5]

  • Enzyme Activation: NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme guanylate cyclase.[8]

  • Second Messenger Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][8]

  • Smooth Muscle Relaxation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). This leads to a cascade of phosphorylation events that result in a decrease in intracellular calcium levels, causing the smooth muscle to relax.[8]

  • Erection: This relaxation allows for a significant inflow of blood into the corpus cavernosum, leading to penile erection.[4][8]

The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotide to the inactive 5'-guanosine monophosphate (5'-GMP).[7] In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation.[7][8]

This compound's mechanism of action is to selectively inhibit this PDE5 enzyme.[3][9] By blocking the degradation of cGMP, this compound ensures that cGMP levels remain elevated for longer, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and blood inflow.[3] It is crucial to note that this action is dependent on the initial release of NO through sexual stimulation; PDE5 inhibitors do not cause erections in the absence of such stimuli.[4][8]

MOA_Pathway cluster_pre Presynaptic Nerve / Endothelium cluster_post Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release NO NO NO_Release->NO GC Guanylate Cyclase (sGC) NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Erection Erection Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits

Caption: this compound inhibits PDE5, increasing cGMP and promoting vasodilation.

Data Presentation

Quantitative data for this compound is emerging from clinical trials. For comparative purposes, data for the well-characterized PDE5 inhibitor, sildenafil, is also presented.

Table 1: Comparative Pharmacological Data

Parameter This compound Sildenafil (Reference) Notes
Mechanism PDE5 Inhibitor[1] PDE5 Inhibitor[10] Both are selective inhibitors of cGMP-specific PDE5.
IC₅₀ for PDE5 Data not publicly available ~3.5 nM[11] IC₅₀ (half maximal inhibitory concentration) indicates potency. Lower values mean higher potency. Values can vary based on experimental conditions.[12]
Selectivity Data not publicly available ~10-fold for PDE5 over PDE6[11] Selectivity is crucial for minimizing side effects. Inhibition of PDE6 in the retina is associated with visual disturbances.[8]
Onset of Action ~30-60 minutes (oral)[3] ~20-27 minutes (oral)[8] Time to achieve therapeutic effect.

| Half-life (t½) | Data not publicly available | ~4 hours[13] | The time it takes for the drug concentration in the plasma to reduce by half. |

Table 2: Pharmacokinetic Parameters of this compound (30 mg & 60 mg, Fasting State)

Parameter 30 mg Formulation 60 mg Formulation
Cmax (ng/mL) 100.1 ± 31.9 195.4 ± 65.2
Tmax (hr) 0.8 ± 0.4 0.9 ± 0.5
AUC₀-t (ng·hr/mL) 224.2 ± 67.4 468.5 ± 147.1
AUC₀-∞ (ng·hr/mL) 231.1 ± 70.3 480.9 ± 152.0

Data from a bioequivalence study in healthy Chinese male subjects. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve (total drug exposure).[2]

Table 3: Clinical Efficacy of this compound in Chinese Men with ED

Parameter (Median Value) This compound Group Placebo Group P-value
Duration of Penile Tip Rigidity >60% (min) 4.25 0.50 <0.001
Duration of Penile Base Rigidity >60% (min) 3.25 0.00 <0.001

Data from a multicenter, randomized, double-blind, placebo-controlled crossover trial.[14]

Experimental Protocols

To fully characterize a PDE5 inhibitor like this compound, a series of in vitro and in vivo experiments are required.

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the potency (IC₅₀) of this compound against the PDE5 enzyme.

Methodology:

  • Enzyme Source: Use recombinant human PDE5 (rhPDE5), purified from an expression system (e.g., Sf9 insect cells).

  • Substrate: Use ³H-labeled cGMP as the substrate.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and other necessary co-factors.

  • Procedure: a. Serially dilute this compound to a range of concentrations (e.g., from 1 pM to 10 µM). b. In a 96-well plate, combine the rhPDE5 enzyme, the assay buffer, and the various concentrations of this compound or vehicle control. c. Initiate the reaction by adding ³H-cGMP. Incubate at 30°C for a specified time (e.g., 15 minutes), ensuring the reaction stays within the linear range. d. Terminate the reaction by adding a stop solution (e.g., boiling water bath or specific inhibitors). e. Add snake venom nucleotidase to convert the resulting ³H-5'-GMP product into ³H-guanosine. f. Separate the charged substrate (³H-cGMP) from the uncharged product (³H-guanosine) using anion-exchange resin columns. g. Quantify the amount of ³H-guanosine product using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: In Vivo Assessment of Erectile Function (Anesthetized Dog Model)

Objective: To evaluate the effect of this compound on erectile response in vivo.

Methodology:

  • Animal Model: Use male beagle dogs, a standard model for this assessment.

  • Anesthesia and Surgical Preparation: a. Anesthetize the animal (e.g., with sodium pentobarbital). b. Surgically expose the pelvic nerve and the corpus cavernosum. c. Insert a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP). d. Insert a catheter into a femoral artery to monitor systemic arterial pressure (MAP).

  • Procedure: a. Elicit erections by electrical stimulation of the pelvic nerve using a standardized protocol (e.g., 5V, 1 ms pulses at 16 Hz for 60 seconds). b. Record the baseline ICP response to nerve stimulation. c. Administer this compound intravenously (i.v.) or orally (p.o.). d. After a suitable time for drug absorption/distribution, repeat the pelvic nerve stimulation at set intervals. e. Record the enhanced ICP response. The primary endpoint is the increase in ICP relative to the baseline.

  • Data Analysis: Analyze the change in ICP and the ICP/MAP ratio. Calculate the ED₅₀ (the dose required to produce 50% of the maximal effect) for this compound.[11]

Logical Workflow for Compound Characterization

The development and validation of a novel PDE5 inhibitor follows a structured workflow from initial discovery to clinical application.

Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development A1 In Vitro Screening (PDE5 Inhibition Assay) A2 Selectivity Profiling (vs. other PDE isoforms) A1->A2 Confirm Potency A3 In Vivo Efficacy Models (e.g., Anesthetized Dog) A2->A3 Confirm Selectivity A4 ADME/Tox Studies (Absorption, Distribution, Metabolism, Excretion, Toxicology) A3->A4 Confirm In Vivo Effect B1 Phase I Trial (Safety & Pharmacokinetics in Healthy Volunteers) A4->B1 IND Filing B2 Phase II Trial (Dose-Ranging & Efficacy in Target Population) B1->B2 B3 Phase III Trial (Large-Scale Efficacy & Safety vs. Placebo) B2->B3 B4 Regulatory Submission & Approval B3->B4

Caption: Workflow for characterizing a novel PDE5 inhibitor like this compound.
Conclusion

Based on its classification as a PDE5 inhibitor and its structural analogy to sildenafil, the mechanism of action of this compound is presumed to be the potent and selective inhibition of the cGMP-degrading enzyme PDE5 within the corpus cavernosum.[1][3] This action enhances the natural erectile signaling pathway initiated by sexual stimulation. Clinical data confirms its efficacy in treating erectile dysfunction.[14]

While this mechanism is well-established for its drug class, a comprehensive understanding for any new chemical entity requires publicly available, peer-reviewed data on its specific potency (IC₅₀), selectivity profile against all PDE isoforms, and detailed pharmacokinetic and pharmacodynamic profiles. The experimental protocols and developmental workflow described herein represent the standard pathway to fully elucidating and validating the therapeutic action of a compound such as this compound.

References

A Technical Guide to the Solubility and Stability of Aildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited availability of public-domain quantitative data for this compound (hydroxyhomosildenafil), this document leverages the extensive data available for its close structural analog, sildenafil citrate, as a representative model for solubility and stability characteristics. This information is critical for formulation development, analytical method validation, and ensuring drug product quality and efficacy.

Introduction to this compound

This compound, also known as hydroxyhomosildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Structurally similar to sildenafil, it is designed to treat erectile dysfunction. Its mechanism of action involves preventing the degradation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide released during sexual stimulation.[1] Understanding its solubility and stability is paramount for developing bioavailable and stable pharmaceutical dosage forms.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound is characterized as a weakly basic compound, and like sildenafil, its aqueous solubility is highly dependent on pH.

Note: The following data is for Sildenafil Citrate, presented as a close analog to this compound.

Aqueous Solubility

The solubility of sildenafil citrate is significantly higher in acidic conditions due to the protonation of its piperazine nitrogen atom. As the pH increases towards neutral and alkaline conditions, the molecule becomes less ionized, leading to a sharp decrease in solubility.[2][3][4]

Table 1: pH-Dependent Aqueous Solubility of Sildenafil Citrate at 37°C

pH Solubility (mg/mL)
1.2 ~37.25
4.0 ~21.19 - 7.1
5.0 ~18.53
6.8 ~0.4
7.4 ~0.24
8.0 ~0.22

Data compiled from multiple sources.[3][4][5]

Solubility in Organic Solvents and Pharmaceutical Excipients

Solubility in various organic solvents is crucial for manufacturing processes, purification, and the development of non-aqueous or lipid-based formulations.

Table 2: Solubility of Sildenafil/Sildenafil Citrate in Various Solvents

Solvent Solubility (mg/mL) Temperature (°C)
Water 3.5 - 4.1 25
Dimethyl Sulfoxide (DMSO) ~14 - 23 25
Dimethylformamide (DMF) ~10 - 14 Not Specified
Ethanol <1 - 5.2 25
Methanol <1 25
Oleic Acid 7.63 Room Temp
Propylene Glycol High Room Temp
Tween® 80 High Room Temp
Acetonitrile Low (increases with water content up to w=0.6) 20.2 - 40.2

Data compiled from multiple sources.[5][6][7][8][9][10]

Stability Profile and Forced Degradation Studies

Stability testing ensures that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11]

Note: The following data is for Sildenafil Citrate, presented as a close analog to this compound.

This compound is susceptible to degradation under oxidative, and to a lesser extent, acidic and alkaline conditions. It is relatively stable to heat and photolytic stress.[12][13]

Table 3: Summary of Forced Degradation Studies on Sildenafil Citrate

Stress Condition Conditions Applied Observation
Acid Hydrolysis 1 N - 5 N HCl, Heated at 70-80°C for 5-46 hours Partial to moderate degradation observed.[12]
Alkaline Hydrolysis 1 N - 5 N NaOH, Heated at 70-80°C for 5-45 hours Partial to slight degradation observed.[12][13]
Oxidative Degradation 0.1% - 30% H₂O₂, Room temp or heated, 3-24 hours Significant to complete degradation. Highly susceptible to oxidation.[12][13]
Thermal Degradation Solid state, 105-120°C for 48-168 hours Generally stable; no significant degradation products observed.[12]

| Photolytic Degradation | UV light (254 nm) or simulated sunlight for 24-168 hours | Generally stable; no significant degradation observed in most studies.[12][13] Some studies identify phototransformation products upon prolonged exposure.[14] |

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.

PDE5_Inhibition_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell NO_Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to GMP Inactive 5'-GMP PDE5->GMP Degrades to This compound This compound This compound->PDE5 Inhibits

This compound's mechanism of action via PDE5 inhibition.

Experimental Protocols

The following sections outline standardized methodologies for assessing the solubility and stability of this compound.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the solubility of this compound in various media.

  • Preparation : Prepare a series of vials containing the selected solvents (e.g., water at different pH values, ethanol, methanol, propylene glycol).

  • Addition of API : Add an excess amount of this compound powder to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

  • Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath or orbital shaker. Allow sufficient time for equilibrium to be reached (typically 24-72 hours).

  • Sample Collection : After equilibration, allow the vials to stand until the excess solids have settled. Carefully withdraw a sample from the supernatant.

  • Filtration : Immediately filter the sample through a suitable, non-adsorptive syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilution : Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved this compound.

  • Calculation : Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation (Stress Testing)

This protocol outlines a typical workflow for conducting forced degradation studies to assess the intrinsic stability of this compound.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (Parallel) cluster_data Data Analysis start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 1N HCl, 80°C) start->acid base Alkaline Hydrolysis (e.g., 1N NaOH, 80°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solid, 105°C) start->therm photo Photolytic (UV/Vis Light) start->photo sample Sample at Time Points (e.g., 0, 8, 24, 48 hrs) acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize/Quench Reaction (if needed) sample->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze via Stability- Indicating HPLC Method dilute->analyze quantify Quantify this compound (% Assay Remaining) analyze->quantify degradants Identify & Quantify Degradation Products analyze->degradants mass_balance Calculate Mass Balance quantify->mass_balance degradants->mass_balance report Report Stability Profile & Degradation Pathway mass_balance->report

Workflow for forced degradation stability testing.
Protocol 3: Stability-Indicating HPLC Method

A robust stability-indicating method is essential to separate the intact API from any potential degradation products.

  • Chromatographic System :

    • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase : A mixture of an aqueous buffer (e.g., 10-20 mM phosphate or ammonium acetate buffer, pH adjusted to 3.0-7.0) and an organic modifier (e.g., acetonitrile or methanol).[15][16]

    • Elution : Isocratic or gradient elution, optimized to resolve all peaks.

    • Flow Rate : Typically 1.0 mL/min.[15]

    • Detection : UV detector set at a wavelength where both the API and potential degradants have significant absorbance (e.g., 220-290 nm).[15]

    • Column Temperature : Maintained at a constant temperature, e.g., 25°C.

  • Sample Preparation :

    • Accurately dilute the stressed samples with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis and Validation :

    • Inject the stressed samples, a non-degraded reference standard, and a blank solution.

    • Assess the method's specificity by ensuring that degradation product peaks do not interfere with the main this compound peak (peak purity analysis using a photodiode array detector is recommended).

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Conclusion

This guide provides a foundational understanding of the solubility and stability of this compound, primarily through data from its well-studied analog, sildenafil. The provided data tables and experimental protocols offer a practical framework for researchers engaged in the formulation and analysis of this API. The inherent pH-dependent solubility and susceptibility to oxidative degradation are critical parameters that must be carefully managed to ensure the development of a safe, effective, and stable drug product.

References

Early-Stage Research on Aildenafil's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis. Developed by Youcare Pharmaceutical Group in China, this compound citrate has been approved as a treatment for erectile dysfunction (ED).[1][2] Like its well-known analogue, sildenafil, this compound's mechanism of action centers on the enhancement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation, vasodilation, and consequently, penile erection in the presence of sexual stimulation.[1] This technical guide provides an in-depth overview of the early-stage research into the biological activity of this compound, focusing on its mechanism of action, available quantitative data, and the key experimental protocols used to characterize its effects.

Mechanism of Action: PDE5 Inhibition and the NO/cGMP Pathway

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and an erection.

The action of cGMP is terminated by its degradation by phosphodiesterase type 5 (PDE5). This compound, as a competitive and selective inhibitor of PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP in the corpus cavernosum, amplifying the effect of NO and prolonging smooth muscle relaxation and vasodilation. It is important to note that this compound does not directly cause an erection but rather enhances the natural erectile response to sexual stimulation.

NO_cGMP_Pathway_this compound cluster_0 Sexual Stimulation cluster_1 Corpus Cavernosum Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (sGC) NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP GTP GTP->Guanylate_Cyclase Converts PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Substrate Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Leads to 5_GMP 5'-GMP (inactive) PDE5->5_GMP Degrades to Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection This compound This compound This compound->PDE5 Inhibits

Figure 1: this compound's Mechanism of Action in the NO/cGMP Pathway.

Quantitative Biological Data

While extensive quantitative data from early preclinical studies on this compound is not widely available in the public domain, some information has been reported.

In Vitro PDE Inhibition

A study on the safety, tolerability, and pharmacokinetics of this compound citrate tablets provided relative inhibition ratios for several PDE isoforms. It is important to note that these are not IC50 values, which are the standard measure of inhibitor potency.

PDE IsoformThis compound Citrate Inhibition Ratio (relative to similar products)
PDE30.75
PDE60.30
PDE90.06
PDE110.49
Table 1: Relative Inhibition Ratios of this compound Citrate for Various PDE Isoforms.[3]

This data suggests that this compound has a degree of selectivity for PDE5, as indicated by the lower inhibition ratios for other isoforms, particularly PDE9. However, without direct IC50 values, a precise selectivity profile cannot be established.

Pharmacokinetic Properties in Healthy Volunteers

A clinical study in healthy Chinese male volunteers provided the following pharmacokinetic parameters for this compound after multiple-dose administration.

Parameter30 mg Dose Group60 mg Dose Group
Median Time to Max. Concentration (Tmax)1 hour1 hour
Mean Terminal Half-life (t1/2)2.75 hours3.26 hours
Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Male Volunteers.[3]

The data indicates rapid absorption of this compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of PDE5 inhibitors like this compound. While these protocols are not specific to this compound, they represent the standard procedures in the field.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Principle: The assay utilizes a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting smaller molecule exhibits a lower fluorescence polarization. In the presence of an inhibitor, the hydrolysis is blocked, and the fluorescence polarization remains high.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) and a reference inhibitor (e.g., Sildenafil) dissolved in DMSO

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Assay Reaction:

    • To each well of the microplate, add the diluted test compound or control vehicle (DMSO).

    • Add the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control wells.

    • Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate solution to all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PDE5_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound and Controls Start->Compound_Prep Assay_Setup Add Compound, PDE5 Enzyme, and Fluorescent cGMP Substrate to Microplate Wells Compound_Prep->Assay_Setup Incubation Incubate at 30°C for 60 min Assay_Setup->Incubation Detection Measure Fluorescence Polarization Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Value Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for In Vitro PDE5 Inhibition Assay.
Measurement of cGMP Accumulation in Tissues

This protocol is used to quantify the effect of a PDE5 inhibitor on cGMP levels in relevant tissues, such as corpus cavernosum smooth muscle.

Principle: Tissue samples are treated with the test compound, and the intracellular levels of cGMP are measured, typically using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

  • Isolated tissue (e.g., human corpus cavernosum)

  • Test compound (this compound)

  • Reagents for stimulating cGMP production (e.g., a nitric oxide donor like sodium nitroprusside)

  • Cell lysis buffer

  • cGMP EIA or RIA kit

  • Protein assay kit

Procedure:

  • Tissue Preparation: Isolated tissue strips are mounted in an organ bath system and allowed to equilibrate.

  • Treatment: The tissues are pre-incubated with various concentrations of the test compound (this compound) or vehicle control.

  • Stimulation: cGMP production is stimulated by adding a nitric oxide donor to the organ bath.

  • Sample Collection and Lysis: At a specified time point, the tissues are flash-frozen in liquid nitrogen and then homogenized in a lysis buffer to extract intracellular components.

  • cGMP Measurement: The cGMP concentration in the tissue lysates is determined using a cGMP EIA or RIA kit according to the manufacturer's instructions.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis: The cGMP levels are normalized to the total protein concentration for each sample. The results are typically expressed as pmol of cGMP per mg of protein.

cGMP_Measurement_Workflow Start Start Tissue_Prep Prepare and Equilibrate Isolated Tissue Strips Start->Tissue_Prep Treatment Incubate with this compound or Vehicle Control Tissue_Prep->Treatment Stimulation Stimulate cGMP Production (e.g., with NO Donor) Treatment->Stimulation Sample_Collection Flash-freeze and Homogenize Tissue Stimulation->Sample_Collection cGMP_Assay Measure cGMP Levels (EIA or RIA) Sample_Collection->cGMP_Assay Protein_Assay Measure Total Protein Concentration Sample_Collection->Protein_Assay Data_Normalization Normalize cGMP to Protein Concentration cGMP_Assay->Data_Normalization Protein_Assay->Data_Normalization End End Data_Normalization->End

Figure 3: Experimental Workflow for cGMP Accumulation Assay.

Conclusion

Early-stage research on this compound confirms its role as a selective PDE5 inhibitor, with a mechanism of action analogous to other drugs in its class. While comprehensive public data on its in vitro potency and selectivity are limited, the available information and the established methodologies for characterizing PDE5 inhibitors provide a strong foundation for understanding its biological activity. For researchers and professionals in drug development, the provided experimental protocols offer a guide to the standard assays used to evaluate the efficacy and mechanism of compounds like this compound. Further publication of preclinical data would be beneficial for a more detailed comparative analysis with other PDE5 inhibitors.

References

Aildenafil: An In-depth Technical Review of a Novel PDE5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aildenafil is a selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. As a structural analog of sildenafil, it shares a similar mechanism of action, enhancing the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway to facilitate penile erection. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its pharmacological properties, experimental evaluation, and potential as a therapeutic agent. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying scientific principles.

Introduction

Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The development of phosphodiesterase type 5 (PDE5) inhibitors revolutionized the treatment of ED. These agents act by preventing the degradation of cGMP in the corpus cavernosum, thereby potentiating the pro-erectile effects of nitric oxide released during sexual stimulation.[1]

This compound citrate is a novel and selective inhibitor of cGMP-specific PDE5.[1] Preclinical studies have suggested that this compound can significantly shorten the time to onset of erection, increase the number of erectile responses, and prolong the duration of erection.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's pharmacology and clinical evaluation.

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological mechanism of penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Upon sexual stimulation, NO is released from non-adrenergic, non-cholinergic nerve endings and endothelial cells in the penis. NO diffuses into the smooth muscle cells of the corpus cavernosum and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation, increased blood flow into the corpus cavernosum, and penile erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation. This compound, as a competitive inhibitor of PDE5, prevents the breakdown of cGMP, thus prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.

NO_cGMP_Pathway cluster_nerve_ending Nerve Ending / Endothelium cluster_smooth_muscle Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC sGC (soluble Guanylate Cyclase) NO Release->sGC NO diffuses and activates GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG PKG (Protein Kinase G) cGMP->PKG activates PDE5 PDE5 Smooth Muscle\nRelaxation Smooth Muscle Relaxation PKG->Smooth Muscle\nRelaxation leads to Erection Erection Smooth Muscle\nRelaxation->Erection GMP 5'-GMP PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits

Figure 1: NO/cGMP Signaling Pathway and Mechanism of this compound.

Quantitative Data

Pharmacokinetic Parameters

A study in healthy Chinese male volunteers provides the following pharmacokinetic data for this compound citrate after multiple oral doses.

Parameter30 mg Dose (Geometric Mean)60 mg Dose (Geometric Mean)
Cmax (ng/mL) 81.03199.10
AUC0-24 (h·ng/mL) 313.78963.18
Tmax (h) 2.753.26
T1/2 (h) 2.753.26
Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach Cmax; T1/2: Elimination half-life.
(Data from a study in healthy Chinese volunteers)[2]

The study concluded that the mean maximum concentration displayed dose proportionality within the 30- to 60-mg dose range, and no significant drug accumulation was observed with repeated daily administration.[2]

Efficacy in Clinical Trials

A multicenter, randomized, double-blind, placebo-controlled crossover trial was conducted in Chinese men with erectile dysfunction. The following table summarizes key efficacy endpoints.

Efficacy ParameterThis compound (60 mg)PlaceboP-value
Median duration of penile tip rigidity >60% (min) 4.250.50<0.001
Median duration of penile base rigidity >60% (min) 3.250.00<0.001
Median duration of penile base rigidity >80% (min) --0.004
(Data from a clinical trial in Chinese men with ED)[1]

The study demonstrated that a single 60 mg dose of this compound showed efficiency compared with placebo for all primary outcomes.[1]

Note on IC50 and Selectivity Data: As of the latest literature review, specific IC50 values for this compound against a comprehensive panel of PDE isoforms (PDE1, PDE5, PDE6, PDE11, etc.) are not publicly available in peer-reviewed journals. This represents a significant data gap in the preclinical characterization of this compound. For comparative purposes, sildenafil, a close structural analog, exhibits high potency and selectivity for PDE5.

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of recombinant human PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate) or a fluorescently labeled cGMP analog

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96- or 384-well microplates

  • Scintillation counter or fluorescence plate reader

  • Stop solution (if required by the assay format)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Reaction:

    • Add the diluted test compound to the wells of the microplate.

    • Add the PDE5 enzyme to the wells and incubate to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the cGMP substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction using a stop solution or by other methods appropriate for the detection system.

  • Detection: Measure the amount of hydrolyzed or unhydrolyzed substrate. For radiolabeled assays, this may involve separation of the product followed by scintillation counting. For fluorescence-based assays, a direct reading of the plate is typically performed.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

in_vitro_workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_reagents Add to Microplate: 1. This compound 2. PDE5 Enzyme prep_compound->add_reagents initiate_reaction Initiate Reaction (Add cGMP Substrate) add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Scintillation/Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Figure 2: General Workflow for In Vitro PDE5 Inhibition Assay.
In Vivo Model of Erectile Dysfunction (Rat Model)

The cavernous nerve stimulation model in rats is a standard method to assess the pro-erectile efficacy of a compound.

Objective: To evaluate the effect of a test compound on erectile function in an in vivo setting.

Animal Model: Male Sprague-Dawley rats (or other suitable strain).

Procedure:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

  • Surgical Preparation:

    • Perform a laparotomy to expose the major pelvic ganglion and cavernous nerve.

    • Insert a 23-gauge needle into the crus of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

    • Place a bipolar platinum electrode on the cavernous nerve for electrical stimulation.

    • Cannulate a carotid artery to monitor mean arterial pressure (MAP).

  • Compound Administration: Administer the test compound (e.g., this compound) intravenously or orally at the desired dose and time point before stimulation. A vehicle control group should be included.

  • Electrical Stimulation: Stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).

  • Data Acquisition and Analysis:

    • Record the maximal ICP during stimulation.

    • Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for systemic blood pressure changes.

    • Compare the ICP/MAP ratio between the vehicle-treated and compound-treated groups to assess the pro-erectile efficacy.

in_vivo_workflow start Start anesthetize Anesthetize Rat start->anesthetize surgical_prep Surgical Preparation: - Expose Cavernous Nerve - Insert ICP Needle - Place Electrode - Cannulate Artery (MAP) anesthetize->surgical_prep administer_drug Administer this compound or Vehicle surgical_prep->administer_drug stimulate_nerve Electrically Stimulate Cavernous Nerve administer_drug->stimulate_nerve record_pressure Record ICP and MAP stimulate_nerve->record_pressure analyze_data Analyze Data: - Calculate ICP/MAP Ratio - Compare Treatment Groups record_pressure->analyze_data end End analyze_data->end

Figure 3: Workflow for In Vivo Evaluation of Erectile Function.

Synthesis

The synthesis of this compound citrate has been described in the patent literature. A key step involves the coupling of a pyrazolopyrimidinone core with a substituted benzenesulfonyl chloride, followed by reaction with cis-2,6-dimethylpiperazine.[3] For detailed synthetic schemes and procedures, researchers are directed to the relevant patent documentation.

Discussion and Future Directions

This compound has demonstrated clinical efficacy in the treatment of erectile dysfunction, with a pharmacokinetic profile that supports on-demand dosing. Its mechanism of action as a PDE5 inhibitor is well-established and shared with other drugs in its class.

However, a notable gap in the publicly available data is the lack of a comprehensive in vitro selectivity profile against a broad range of PDE isoforms. Such data is crucial for a complete understanding of its potential for off-target effects. For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia. Future research should aim to characterize the inhibitory activity of this compound against all human PDE families to fully delineate its selectivity and predict its side-effect profile more accurately.

Further preclinical studies could also explore the potential of this compound in other therapeutic areas where PDE5 inhibitors have shown promise, such as pulmonary arterial hypertension and benign prostatic hyperplasia.

Conclusion

This compound is a promising PDE5 inhibitor for the treatment of erectile dysfunction. The available clinical data supports its efficacy and safety in this indication. This technical guide has summarized the current understanding of this compound's pharmacology, drawing from the limited but informative body of published research. To further solidify its position and explore its full therapeutic potential, additional preclinical studies, particularly those focused on its selectivity profile, are warranted. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers and scientists engaged in the ongoing investigation of this compound and other novel PDE5 inhibitors.

References

Initial Toxicity Screening of Aildenafil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the methodologies and data interpretation involved in the initial toxicity screening of a novel phosphodiesterase type 5 (PDE5) inhibitor. As comprehensive preclinical toxicity data for Aildenafil is not extensively available in the public domain, this guide utilizes data from its structural analog, Sildenafil, to illustrate the core principles and experimental outcomes. All quantitative data derived from Sildenafil are clearly identified. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for compound-specific preclinical safety studies.

Introduction

This compound is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), developed for the treatment of erectile dysfunction. In 2021, this compound citrate tablets were approved as an innovative drug by the National Medical Products Administration (NMPA) in China.[1] As with any new chemical entity (NCE), a thorough non-clinical safety evaluation is paramount to identify potential hazards and establish a preliminary safety profile before human trials. This guide outlines the fundamental components of an initial toxicity screening program, including in vitro and in vivo assessments of cytotoxicity, genotoxicity, acute toxicity, and safety pharmacology.

This compound citrate's inhibitory effects on the PDE5 enzyme are reported to be 1.47 times more potent than comparable products.[1] Its selectivity against other PDE enzymes (PDE3, PDE6, PDE9, and PDE11) is also a key characteristic, contributing to a potentially lower incidence of adverse reactions.[1]

Mechanism of Action

This compound, like other PDE5 inhibitors, enhances the effect of nitric oxide (NO) by preventing the degradation of cGMP. This leads to cGMP accumulation, resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum. A thorough understanding of this pathway is essential for interpreting both efficacy and potential toxicity.

pde5_pathway Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) NO Release->Soluble Guanylate Cyclase (sGC) Activates GTP GTP cGMP cGMP GTP->cGMP sGC Protein Kinase G (PKG) Activation Protein Kinase G (PKG) Activation cGMP->Protein Kinase G (PKG) Activation PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG) Activation->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection 5'-GMP (Inactive) 5'-GMP (Inactive) PDE5->5'-GMP (Inactive) Hydrolysis This compound This compound This compound->PDE5 Inhibits ames_workflow compound Test Compound (this compound) plate Minimal Glucose Agar Plate (Lacking Histidine) compound->plate s9_mix Rat Liver S9 Mix (+/- Metabolic Activation) s9_mix->plate bacteria Histidine-dependent S. typhimurium strains (e.g., TA98, TA100) bacteria->plate incubate Incubate (37°C, 48-72h) plate->incubate count Count Revertant Colonies incubate->count result Assess Mutagenic Potential count->result screening_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cytotox Cytotoxicity Assays (e.g., MTT on HepG2, HEK293) genotox Genotoxicity Battery (Ames, Micronucleus) cytotox->genotox Determine dose range herg hERG Patch Clamp Assay genotox->herg Assess mutagenic potential acute_tox Acute Toxicity Study (e.g., Rat Oral LD50) herg->acute_tox Assess proarrhythmic risk risk_assessment Initial Risk Assessment acute_tox->risk_assessment Determine acute lethality start New Chemical Entity (this compound) start->cytotox

References

Methodological & Application

Aildenafil in the Laboratory: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aildenafil is a novel and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Like other drugs in its class, such as sildenafil, its mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2] This document provides detailed application notes and protocols for the use of this compound in laboratory settings, aimed at facilitating research into its pharmacological properties and potential therapeutic applications.

While this compound is a distinct chemical entity, extensive research and established protocols for the well-characterized PDE5 inhibitor, Sildenafil, provide a strong foundation for its laboratory use. The methodologies presented herein are largely based on established protocols for Sildenafil and should be adapted and validated for this compound as necessary.

Physicochemical Properties and Formulation

This compound citrate is the salt form commonly used in research and development. Information regarding its synthesis and the preparation of specific crystal forms has been patented.[3] For laboratory use, this compound citrate can be dissolved in appropriate solvents for in vitro and in vivo studies.

Formulation for Laboratory Use (Based on Sildenafil protocols):

For in vitro experiments, this compound citrate can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in aqueous buffer solutions. For in vivo studies in animal models, formulations for oral gavage can be prepared by suspending the compound in a vehicle such as a 0.5% carboxymethyl cellulose solution.

Mechanism of Action: The cGMP Signaling Pathway

This compound selectively inhibits PDE5, the enzyme responsible for the degradation of cGMP.[1] In physiological systems where the NO/cGMP pathway is active, such as the corpus cavernosum and pulmonary vasculature, inhibition of PDE5 by this compound leads to an accumulation of cGMP. This results in the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[4][5]

This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to NO Nitric Oxide (NO) NO->sGC Activates GTP GTP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE5->5GMP Degrades cGMP to This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to PDE5_Inhibition_Assay_Workflow Start Start Prep Prepare Serial Dilutions of this compound Start->Prep Add_Compound Add this compound Dilutions to Wells Prep->Add_Compound Add_Enzyme Add Recombinant PDE5 Enzyme to Microplate Wells Add_Enzyme->Add_Compound Add_Substrate Add Fluorescently Labeled cGMP Substrate Add_Compound->Add_Substrate Incubate Incubate at Room Temperature (e.g., 60 min) Add_Substrate->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Calculate Percent Inhibition and Determine IC50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for Aildenafil in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aildenafil is a structural analog of sildenafil and an unapproved phosphodiesterase type 5 (PDE5) inhibitor.[1] It is most frequently identified as an undeclared adulterant in herbal supplements for sexual enhancement. Consequently, dedicated molecular biology research on this compound is limited. The following application notes and protocols are based on the well-established mechanism of action of PDE5 inhibitors, primarily using data from its close analog, sildenafil, as a proxy. Researchers should exercise caution and validate these applications for this compound specifically.

Introduction: Mechanism of Action

This compound, like sildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The PDE5 enzyme is responsible for the degradation of cGMP in various tissues.[2][3] The nitric oxide (NO) signaling pathway is a crucial regulator of many physiological processes. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from guanosine triphosphate (GTP).[4] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which leads to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.[2][4]

By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation and the enhancement or prolongation of the NO/cGMP signaling pathway.[4][5][6] This makes this compound a valuable tool for investigating the molecular details of this pathway in various cellular and tissue contexts.

Potential Research Applications

Based on its mechanism of action, this compound can be used in molecular biology research to:

  • Investigate the NO/cGMP Signaling Pathway: Modulate cGMP levels to study downstream targets of PKG, cGMP-gated ion channels, and other cGMP effectors.

  • Study Smooth Muscle Physiology: Investigate the molecular mechanisms of smooth muscle relaxation in vascular, respiratory, and gastrointestinal tissues.[7][8]

  • Explore Cardiovascular Biology: Research conditions related to endothelial dysfunction and vasodilation, such as in models of pulmonary hypertension.[3][9]

  • Neurobiology Research: Examine the role of the cGMP pathway in neuronal signaling, synaptic plasticity, and neuroprotection, as PDE5 is expressed in the brain (e.g., hippocampus, cortex).[10]

  • Cell Proliferation and Apoptosis Studies: Investigate the influence of sustained cGMP elevation on cell cycle and programmed cell death pathways.[11]

Quantitative Data: PDE5 Inhibitor Potency

CompoundTargetIC50 Value (nM)OrganismNotes
SildenafilPDE5~3.4 - 8.5Rat, HumanIC50 values are dependent on assay conditions, such as cGMP concentration and enzyme source.[12][13][14]
SildenafilPDE53.9HumanDetermined in vitro in human corpora cavernosa tissue.[15]

Experimental Protocols

Here are two fundamental protocols for studying the effects of this compound in a molecular biology context.

Protocol 1: In Vitro PDE5 Enzyme Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on PDE5 activity.

Objective: To measure the IC50 value of this compound for the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • This compound (dissolved in DMSO)

  • cGMP (substrate)

  • [³H]-cGMP (tracer)

  • Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

  • Snake venom nucleotidase (for converting GMP to guanosine)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed concentration of recombinant PDE5 enzyme, and varying concentrations of this compound (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., sildenafil).

  • Pre-incubation: Pre-incubate the enzyme with this compound for 10-15 minutes at 30°C to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of cGMP and [³H]-cGMP. The final cGMP concentration should be below its Km value for PDE5 to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C. Ensure the reaction is within the linear range of product formation.

  • Terminate Reaction: Stop the reaction by boiling the samples for 1-2 minutes, which denatures the PDE5 enzyme.

  • Convert GMP to Guanosine: After cooling, add snake venom nucleotidase to each sample and incubate for 10-15 minutes at 30°C. This step converts the [³H]-GMP product into [³H]-guanosine.

  • Separate Product from Substrate: Add an anion-exchange resin slurry to the samples. The resin will bind the unreacted, negatively charged [³H]-cGMP, while the neutral [³H]-guanosine product remains in the supernatant.

  • Quantification: Centrifuge the samples. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular cGMP Levels in Cell Culture

This protocol measures the effect of this compound on cGMP accumulation in cultured cells following stimulation of the NO pathway.

Objective: To determine if this compound potentiates NO-donor-induced cGMP production in a cellular context.

Materials:

  • Cultured cells expressing PDE5 (e.g., vascular smooth muscle cells, HEK293 cells transfected with PDE5)

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • NO donor (e.g., Sodium Nitroprusside - SNP)

  • Phosphodiesterase inhibitor for general use (e.g., IBMX, to establish a maximum response)

  • Lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

Methodology:

  • Cell Seeding: Plate cells in multi-well plates and grow to 80-90% confluency.

  • Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.

  • Stimulation: Add an NO donor, such as SNP (e.g., 10 µM), to the wells to stimulate cGMP production. Incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer provided in the cGMP EIA kit.

  • Sample Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • cGMP Quantification: Perform the cGMP measurement on the supernatant according to the manufacturer's instructions for the EIA kit. This typically involves a competitive binding assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding sites on a specific antibody.

  • Data Normalization: Measure the total protein concentration in each lysate sample (e.g., using a BCA assay) to normalize the cGMP levels (e.g., pmol cGMP/mg protein).

  • Analysis: Compare the cGMP levels in cells treated with SNP alone versus those pre-treated with this compound and then stimulated with SNP. An increase in cGMP levels in the this compound-treated group indicates potentiation of the NO signal.

Visualizations

NO_cGMP_Pathway cluster_SMC Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS activates NO NO eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP 5'-GMP PDE5->GMP degrades This compound This compound This compound->PDE5 inhibits

Caption: The Nitric Oxide (NO)/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

cGMP_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis p1 1. Seed cells in multi-well plates p2 2. Grow to 80-90% confluency p1->p2 p3 3. Pre-treat with This compound or Vehicle p2->p3 p4 4. Stimulate with NO Donor (e.g., SNP) p3->p4 p5 5. Lyse cells p4->p5 p6 6. Quantify cGMP using EIA kit p5->p6 p7 7. Normalize cGMP to total protein p6->p7 p8 8. Compare treated vs. control groups p7->p8

Caption: Experimental workflow for measuring intracellular cGMP levels in response to this compound.

References

Application Notes and Protocols for the Quantification of Aildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aildenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally analogous to sildenafil. Its intended use is for the treatment of erectile dysfunction. Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical research. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are emerging, many well-established methods for its analogue, sildenafil, can be adapted and validated for this compound quantification.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound and its analogues are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique suitable for routine analysis in quality control settings. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low detection limits are required.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the analysis of this compound and its closely related analogue, Sildenafil, using HPLC-UV and LC-MS/MS. These parameters provide a basis for method development and validation for this compound quantification.

Table 1: HPLC-UV Method Parameters for this compound and Sildenafil Quantification

ParameterThis compoundSildenafilSildenafil
Column C18Hypersil BDS-C18 (125 x 4 mm, 5 µm)[1]Welchrom C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase Not SpecifiedPhosphate buffer (20 mM, pH 2.8):Acetonitrile (71:29, v/v)[1]10 mM Phosphate buffer (pH 3.0):Acetonitrile (50:50, v/v)[2]
Flow Rate Not Specified1.5 mL/min[1]Not Specified
Detection Wavelength UV detection (wavelength not specified)285 nm[1]230 nm[2]
Linearity Range 2 - 2000 ng/mL[3]2 - 100 µg/mL[1]Not Specified
Limit of Detection (LOD) 2.69 ng/mL (in human plasma)[3]9.2 ng/mL[1][4]Not Specified
Limit of Quantification (LOQ) Not Specified27.2 ng/mL[1][4]Not Specified
Recovery 100.4% - 103.9%[3]99.74% - 100.88%[4]Not Specified

Table 2: LC-MS/MS Method Parameters for Sildenafil Quantification

ParameterMethod 1Method 2
Column Kinetex 2.6 µm Biphenyl (50 x 2.1 mm)[5]C18 column[6]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile (Gradient)[5]A: Water (0.1% formic acid), B: Acetonitrile (0.1% formic acid) (Gradient)[6]
Flow Rate 500 µL/min[5]Not Specified
Ionization Mode Not SpecifiedPositive Ionization Mode[6]
Detection MS/MS[5]Multiple Reaction Monitoring (MRM)[6]
Linearity Range 2 - 800 ng/mL[7]2.00 - 1000 ng/mL[6]
Limit of Detection (LOD) 1 ng/mL[7]Not Specified
Precursor Ion (m/z) 475.4[7]475.4[6]
Product Ion (m/z) 311.1, 313.2, 377.1[7]283.3[6]
Recovery ~80%[7]Not Specified
Intra-day Precision (%RSD) ≤ 4%[7]< 6.5%[6]
Inter-day Precision (%RSD) ≤ 12%[7]< 6.5%[6]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The choice of method depends on the sample matrix.

a) Solid-Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine)

This protocol is adapted from methods developed for sildenafil and is suitable for LC-MS/MS analysis.[7]

  • Materials: SPE cartridges (e.g., C18), conditioning solvents (e.g., methanol), washing solution (e.g., 1 M acetic acid), elution solvent (e.g., 2% ammonium hydroxide in ethyl acetate).

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of the pre-treated biological sample (e.g., plasma diluted with buffer).

    • Wash the cartridge with 1 mL of 1 M acetic acid to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute this compound with 1 mL of elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for injection.

b) Dispersive Liquid-Liquid Microextraction (DLLME) for Human Plasma

This is a novel method developed for the simultaneous determination of sildenafil, vardenafil, and this compound.[3]

  • Materials: 1-octyl-3-methylimidazolium hexafluorophosphate (ionic liquid extractant), methanol (dispersive solvent), NaCl, 10% acetic acid (back-extraction solution).

  • Procedure:

    • To 960 µL of plasma sample, add 20 µL of methanol and 300 mg/mL of NaCl.

    • Inject 20 µL of the ionic liquid into the sample solution and vortex to form a cloudy solution.

    • Centrifuge to separate the ionic liquid phase.

    • Transfer the ionic liquid phase to a clean tube.

    • Add 10% acetic acid solution for back-extraction and vortex.

    • Inject the aqueous phase into the HPLC system.

HPLC-UV Method Protocol

This protocol is a general guideline based on typical methods for sildenafil and can be optimized for this compound.

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 3.0-7.0) and acetonitrile in a suitable ratio (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at a wavelength between 230 nm and 290 nm.

  • Procedure:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the prepared samples and standards into the HPLC system.

    • Quantify this compound by comparing the peak area of the sample with the calibration curve.

LC-MS/MS Method Protocol

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]

  • Chromatographic Conditions:

    • Column: C18 or Biphenyl, e.g., 2.1 x 50 mm, <3 µm particle size.[5]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5][6]

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI or APCI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For sildenafil, a common transition is m/z 475.4 → 283.3.[6]

  • Procedure:

    • Prepare samples and standards as described in the sample preparation section.

    • Inject the prepared samples into the LC-MS/MS system.

    • Quantify this compound using the peak area ratio of the analyte to an internal standard against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE/DLLME) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC-MS/MS or HPLC-UV Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS/MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification in biological samples.

This compound This compound (PDE5 Inhibitor) PDE5 Phosphodiesterase Type 5 (PDE5) This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades GTP GTP sGC Soluble Guanylate Cyclase GTP->sGC sGC->cGMP Activates GMP 5'-GMP cGMP->GMP Hydrolysis Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Application Notes and Protocols for In-Vivo Dissolution of Aildenafil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aildenafil is a phosphodiesterase type 5 (PDE5) inhibitor under investigation for various therapeutic applications. For in-vivo experiments, the proper dissolution of this compound is critical to ensure accurate dosing, bioavailability, and reproducible results. This document provides detailed protocols for the dissolution of this compound for various administration routes, along with relevant solubility data and safety precautions. The choice of solvent and preparation method is highly dependent on the specific salt of this compound being used, the intended route of administration, and the desired concentration.

This compound Solubility Data

The solubility of this compound can vary significantly depending on the salt form. This compound citrate, similar to its analogue Sildenafil citrate, has low water solubility. However, other salt forms of this compound offer significantly improved aqueous solubility.

CompoundSolventSolubilityReference
This compound CitrateWater (room temp)~2 mg/mL[1]
This compound PhosphateWater (room temp)~50 mg/mL[1]
This compound TartrateWater (room temp)>50 mg/mL[1]
Sildenafil Citrate (analogue)Water (room temp)~3.5 mg/mL[2][3]
Sildenafil Citrate (analogue)DMSO~14 mg/mL[4]
Sildenafil Citrate (analogue)Dimethylformamide (DMF)~10 mg/mL[4]

Experimental Protocols

Protocol for Oral Administration (Suspension)

This protocol is suitable for this compound citrate, which has poor water solubility, and is based on the use of common suspending agents.

Materials:

  • This compound citrate powder

  • Vehicle: 1% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) in sterile water[5]

  • Mortar and pestle

  • Spatula

  • Weighing balance

  • Volumetric flask

  • Stir plate and magnetic stir bar

  • Oral gavage needles

Methodology:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration of this compound citrate based on the animal's weight and the desired dose (mg/kg).

  • Prepare Vehicle: Prepare a 1% (w/v) Na-CMC solution by slowly adding Na-CMC powder to sterile water while stirring continuously until fully dissolved.

  • Weigh this compound: Accurately weigh the required amount of this compound citrate powder.

  • Trituration: Place the this compound citrate powder in a mortar. Add a small volume of the 1% Na-CMC vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension: Gradually add the remaining vehicle to the paste while continuing to mix. Transfer the mixture to a volumetric flask or beaker with a magnetic stir bar.

  • Homogenization: Stir the suspension continuously for at least 15-30 minutes before administration to ensure a homogenous mixture. Continue to stir during the dosing procedure to prevent the compound from settling.

  • Administration: Use an appropriately sized oral gavage needle to administer the suspension to the animal.

Protocol for Intraperitoneal (IP) or Intravenous (IV) Injection (Solution with Co-Solvent)

This protocol is intended for this compound citrate and other forms with limited aqueous solubility, requiring a co-solvent system. For in-vivo use, the concentration of organic solvents like DMSO should be minimized.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)[6]

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)[6]

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

Methodology:

  • Initial Dissolution: Weigh the required amount of this compound and place it in a sterile tube. Add a small volume of DMSO to completely dissolve the powder. For example, start with a 50:50 mixture of DMSO and corn oil, then dilute further to ensure the final DMSO concentration is below 1%[7].

  • Dilution: While vortexing, slowly add the sterile saline or PBS to the DMSO solution to reach the final desired concentration. The solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle system, or a different solvent system may be required.

  • Final Concentration of DMSO: It is critical to calculate the final percentage of DMSO in the injected volume. For most in-vivo applications, the final DMSO concentration should be kept below 10%, and ideally below 1%, to avoid toxicity[6][7].

  • Control Group: The vehicle control group for this experiment should receive the same final concentration of DMSO in saline/PBS as the treatment group[7].

  • Administration: Administer the solution via IP or IV injection using appropriate sterile techniques.

Protocol for Intravenous (IV) Injection (Aqueous Solution)

This protocol is suitable for highly water-soluble salts of this compound, such as this compound phosphate and this compound tartrate[1].

Materials:

  • This compound phosphate or this compound tartrate powder

  • Sterile Water for Injection or sterile 0.9% Saline

  • Sterile volumetric flask

  • Sterile filter (0.22 µm)

  • Sterile syringes and needles

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of this compound phosphate or tartrate.

  • Dissolution: Add the powder to a sterile volumetric flask. Add the sterile water or saline to the desired final volume. The high solubility of these salts should allow for rapid dissolution with gentle swirling or vortexing[1].

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is mandatory for IV administration to ensure the removal of any potential microbial contamination or particulate matter.

  • Administration: The sterile, filtered solution is now ready for intravenous administration.

Visualizations

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound for In-Vivo Experiments cluster_prep Preparation cluster_dissolution Dissolution Method cluster_final Final Steps start Start weigh Weigh this compound Compound start->weigh choose_vehicle Select Appropriate Vehicle System weigh->choose_vehicle aqueous Aqueous Dissolution (for soluble salts) choose_vehicle->aqueous IV Route (Phosphate/Tartrate) suspension Suspension in Vehicle (e.g., Na-CMC) choose_vehicle->suspension Oral Route cosolvent Co-Solvent Dissolution (e.g., DMSO/Saline) choose_vehicle->cosolvent IP/IV Route (Citrate) mix Vortex/Stir to Homogenize aqueous->mix suspension->mix cosolvent->mix filter Sterile Filter (for injections) mix->filter If applicable administer Administer to Animal Model mix->administer filter->administer end End administer->end

Caption: General workflow for preparing this compound formulations.

Signaling Pathway of this compound

G This compound Mechanism of Action (PDE5 Inhibition) NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) cGMP->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to PDE5 Phosphodiesterase 5 (PDE5) PDE5->GMP This compound This compound This compound->PDE5 Inhibits

Caption: this compound inhibits PDE5, increasing cGMP levels.

References

Application Notes and Protocols: Fluorescence Microscopy in the Study of Aildenafil and Related PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] Structurally similar to sildenafil, this compound's primary mechanism of action involves the enhancement of the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][3] While this compound itself is not utilized as a fluorescent probe, fluorescence microscopy serves as a critical tool in elucidating the cellular and physiological effects of this compound and other PDE5 inhibitors. This document provides an overview of the fluorescent properties of the closely related compound, sildenafil, and detailed protocols for employing fluorescence microscopy in research pertaining to PDE5 inhibition.

Principle of Action: The NO/cGMP Signaling Pathway

The physiological effects of this compound are mediated through the NO/cGMP pathway. Upon sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP.[3][4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow.[3][4] PDE5 terminates this signal by hydrolyzing cGMP. This compound, by inhibiting PDE5, prevents the degradation of cGMP, thereby prolonging its vasodilatory effects.[1][3]

This compound Signaling Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP produces GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation leads to 5'-GMP 5'-GMP PDE5->5'-GMP degrades This compound This compound This compound->PDE5 inhibits

This compound's Mechanism of Action

Fluorescent Properties of Sildenafil

Table 1: Spectrofluorimetric Data for Sildenafil in the Presence of Surfactants

Surfactant SystemExcitation Wavelength (nm)Emission Wavelength (nm)Detection Limit (µg/mL)
Hexadecyltrimethylammonium bromide (HTAB)2904350.0012
Sodium dodecyl sulfate (SDS)3154150.0016

Data sourced from spectrofluorimetric analysis studies.[5]

Application Protocol: Measurement of Reactive Oxygen Species (ROS) using DCFDA in Response to PDE5 Inhibition

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in adherent cells treated with this compound or other PDE5 inhibitors. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]

Materials
  • Adherent cells (e.g., endothelial cells, smooth muscle cells)

  • Cell culture medium (phenol red-free recommended)[13]

  • Phosphate-buffered saline (PBS)

  • This compound or other PDE5 inhibitor stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)[12]

  • Positive control (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filters for FITC (Ex/Em ~495/529 nm)[11][12][14]

Experimental Workflow

DCF Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate and allow to adhere overnight. Treat_Cells 2. Treat cells with this compound or control for the desired time. Seed_Cells->Treat_Cells Wash_1 3. Wash cells once with warm PBS. Treat_Cells->Wash_1 Load_Probe 4. Load cells with 20 µM DCFH-DA in serum-free medium for 30-45 min at 37°C. Wash_1->Load_Probe Wash_2 5. Wash cells twice with PBS to remove excess probe. Load_Probe->Wash_2 Image_Acquisition 6. Acquire fluorescent images using a microscope (Ex/Em ~495/529 nm). Wash_2->Image_Acquisition Data_Analysis 7. Quantify the mean fluorescence intensity per cell. Image_Acquisition->Data_Analysis

Workflow for DCF-based ROS detection.
Detailed Protocol

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight at 37°C in a CO₂ incubator.[13]

  • Compound Treatment: The following day, remove the culture medium and treat the cells with various concentrations of this compound or other relevant compounds in fresh, serum-free, phenol red-free medium. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 1 hour). Incubate for the desired period.

  • Preparation of DCFH-DA Working Solution: Shortly before use, dilute the 10 mM DCFH-DA stock solution to a final concentration of 20 µM in pre-warmed, serum-free medium. Protect the solution from light.[11][13]

  • Probe Loading: After compound treatment, aspirate the medium and wash the cells once with warm PBS. Add the 20 µM DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[11][12][14]

  • Washing: Aspirate the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[12] Add a final volume of PBS or imaging buffer to each well.

  • Image Acquisition: Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC or green fluorescence (Excitation ~485-495 nm; Emission ~525-535 nm).[11][12][14] It is crucial to use consistent acquisition settings (e.g., exposure time, gain) for all wells and to minimize light exposure to prevent photobleaching.[11][14]

  • Data Analysis: Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji). Measure the mean fluorescence intensity per cell for multiple fields of view in each well. Normalize the fluorescence intensity of the treated groups to the vehicle control.

Expected Results

An increase in DCF fluorescence intensity in cells treated with this compound would suggest that the compound induces the production of reactive oxygen species under the experimental conditions.

Conclusion

While this compound is not directly used as a fluorescent molecule in microscopy, fluorescence-based techniques are indispensable for characterizing its biological effects and the broader implications of PDE5 inhibition. The protocols and information provided here serve as a guide for researchers employing fluorescence microscopy to investigate the cellular mechanisms associated with this compound and related compounds. The development of novel fluorescent probes that directly target PDE5 is an emerging area that promises to further enhance our understanding of this important enzyme in health and disease.[15][16]

References

Troubleshooting & Optimization

Optimizing Aildenafil Concentration for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Aildenafil concentration for maximum efficacy in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1] By inhibiting PDE5, this compound leads to increased levels of cGMP, resulting in smooth muscle relaxation, vasodilation, and enhanced blood flow.[1] This mechanism is the basis for its therapeutic use in erectile dysfunction.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: As the specific IC50 value for this compound against PDE5 is not publicly available, a good starting point for in vitro experiments is to perform a dose-response curve. Based on the potency of similar PDE5 inhibitors like Sildenafil (IC50 ≈ 3.5 nM), a concentration range of 0.1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line or enzyme preparation.[2][3]

Q3: How should I prepare this compound for in vitro and in vivo studies?

A3: The solubility of this compound can vary depending on the salt form. This compound citrate has lower aqueous solubility, which may require the use of organic solvents like DMSO for stock solutions. For in vivo studies, careful consideration of the vehicle and formulation is necessary to ensure bioavailability.

Q4: What are the key pharmacokinetic parameters of this compound in humans?

A4: A clinical study in healthy Chinese male subjects provided the following pharmacokinetic parameters for single oral doses of this compound citrate.[4]

Troubleshooting Guide

Q1: I am not observing the expected biological effect in my in vitro assay. What could be the issue?

A1: There are several potential reasons for a lack of effect:

  • Suboptimal Concentration: You may be using a concentration of this compound that is too low to effectively inhibit PDE5 in your experimental system. It is crucial to perform a dose-response experiment to determine the IC50 in your specific assay.

  • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Line/Enzyme Activity: Verify the viability and responsiveness of your cells or the activity of your purified enzyme.

  • Assay Conditions: Optimize assay parameters such as incubation time, substrate concentration, and buffer composition.

Q2: I am observing high variability in my experimental results. How can I improve consistency?

A2: High variability can be addressed by:

  • Precise Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the compound dilutions.

  • Homogeneous Cell Seeding: When using cell-based assays, ensure a uniform cell density across all wells.

  • Consistent Incubation Times: Adhere strictly to the specified incubation times for all steps of the protocol.

  • Use of Replicates: Include technical and biological replicates to assess and minimize variability.

Q3: Are there any known off-target effects of this compound that I should be aware of?

A3: While this compound is a selective PDE5 inhibitor, it may exhibit some activity against other PDE isoforms at higher concentrations. A study reported the following inhibition ratios for this compound citrate relative to similar products, suggesting a degree of selectivity:

  • PDE3: 0.75

  • PDE6: 0.30

  • PDE9: 0.06

  • PDE11: 0.49[4] It is advisable to test for potential off-target effects in your experimental system, especially when using concentrations significantly higher than the determined IC50 for PDE5.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Citrate in Healthy Male Volunteers (Single Oral Dose) [4]

DoseCmax (ng/mL)Tmax (hr)AUC0-24 (h*ng/mL)t1/2 (hr)
30 mg81.031.0313.782.75
60 mg199.101.0963.183.26

Data are presented as geometric mean. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; t1/2: Elimination half-life.

Experimental Protocols

Protocol: In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from established methods for PDE5 inhibitors and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human PDE5 enzyme

  • FAM-labeled cGMP substrate

  • PDE5 assay buffer

  • This compound compound

  • DMSO (for stock solution)

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).

  • Assay Reaction:

    • Add 5 µL of diluted this compound or vehicle (assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 5 µL of diluted PDE5 enzyme to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the FAM-cGMP substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction according to the assay kit manufacturer's instructions (this may involve adding a stop solution containing a binding agent).

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Aildenafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes GMP 5'-GMP (inactive) PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits

This compound's mechanism of action in the cGMP signaling pathway.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Studies A1 Prepare this compound Stock Solution (DMSO) A2 Perform Serial Dilutions in Assay Buffer A1->A2 A3 Conduct PDE5 Enzyme Inhibition Assay (FP) A2->A3 A4 Determine IC50 Value A3->A4 B2 Treat Cells with Varying This compound Concentrations A4->B2 Inform Concentration Range B1 Select Appropriate Cell Line B1->B2 B3 Measure Downstream Effect (e.g., cGMP levels) B2->B3 B4 Determine EC50 Value B3->B4 C2 Administer to Animal Model (e.g., rat, mouse) B4->C2 Guide Dose Selection C1 Formulate this compound for In Vivo Administration C1->C2 C3 Measure Pharmacokinetic and Pharmacodynamic Parameters C2->C3 C4 Establish Dose-Efficacy Relationship C3->C4

Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Aildenafil Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical properties and stability of "Aildenafil" is limited in publicly available scientific literature. The following guidance is based on established principles for preventing the degradation of structurally similar phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil. These recommendations should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: Based on data from related PDE5 inhibitors, this compound in solution is likely susceptible to three main degradation pathways:

  • Hydrolysis: The chemical breakdown of the molecule by reaction with water, which can be accelerated by acidic or basic conditions.[1][2][3]

  • Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents.[1][2][3]

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation.[4][5][6][7]

Q2: What are the ideal storage conditions for this compound stock solutions?

A2: To maximize the shelf-life of this compound stock solutions, the following storage conditions are recommended.

Solution TypeSolventStorage TemperatureApproximate StabilityStorage Recommendations
Stock Solution DMSO-80°CUp to 6 monthsAliquot into single-use vials to prevent freeze-thaw cycles. Protect from light.[8][9]
Stock Solution DMSO-20°CUp to 1 monthSuitable for short-term storage. Aliquot and protect from light.[8][9]
Aqueous Solution Buffer4°C or -20°CNot RecommendedPrepare fresh before each experiment. Do not store unless stability has been confirmed.[8]

Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical factor. For similar compounds like sildenafil, solubility is significantly higher in acidic conditions (pH < 5).[7][10] As the pH increases towards neutral and alkaline, solubility decreases, which can lead to precipitation.[7] Furthermore, strongly acidic or basic conditions can accelerate hydrolytic degradation.[2][3] For many applications, a weakly acidic buffer (e.g., citrate buffer at pH ~4) provides a good balance of solubility and stability.[7][11][12]

Troubleshooting Guide

Q1: I dissolved this compound in my aqueous buffer, but I'm observing precipitation. What is happening and how can I resolve it?

A1: This is a common issue related to the pH-dependent solubility of many PDE5 inhibitors.[7]

  • Cause: The pH of your buffer may be too high (neutral or alkaline), causing the compound to exceed its solubility limit and precipitate out of solution.

  • Troubleshooting Steps:

    • Verify and Adjust pH: Measure the pH of your solution. If it is above 6, consider lowering it to a more acidic range (e.g., pH 4-5) with a suitable buffer system.[7]

    • Lower the Concentration: The simplest approach may be to reduce the final concentration of this compound in your assay to a level below its solubility limit at that specific pH.

    • Optimize Dissolution: When preparing the aqueous solution from a DMSO stock, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can trigger precipitation.

Q2: My experimental results are inconsistent, and I suspect this compound is degrading during the assay. How can I confirm this and prevent it?

A2: Inconsistent results can be a sign of compound instability during your experiment.[9]

  • Cause: Degradation may be occurring due to prolonged exposure to light, elevated temperatures, or reactive components in your assay medium.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To identify the cause, conduct a forced degradation study (see Experimental Protocols below). This will help you understand the specific conditions (e.g., light, heat, pH, oxidation) that affect your compound.[1][8]

    • Protect from Light: Always prepare and handle this compound solutions in amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[7]

    • Control Temperature: If your experiments are lengthy, ensure the temperature is controlled and minimized where possible.

    • Assess Buffer Stability: Run a control experiment to monitor the stability of this compound in your assay buffer over the duration of the experiment.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This study will help identify the degradation pathways of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify this compound and its degradation products.[2][3][13]

1. Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or PDA detector

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the corresponding stressor solution in a labeled vial. Include a control sample with 1 mL of stock solution and 1 mL of water.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[8]

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

    • Thermal Degradation: Keep the methanolic stock solution at 80°C for 48 hours.[1][8]

    • Photodegradation: Expose the methanolic stock solution to a light source (e.g., UV lamp at 254 nm) for a defined period.[3]

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated, stability-indicating HPLC method.

4. Data Interpretation:

  • Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

  • The conditions that show a significant decrease in the parent peak and the formation of new peaks are the primary causes of degradation.

Summary of Stress Conditions and Expected Outcomes for PDE5 Inhibitors:

Stress ConditionReagent/ParameterTypical Outcome for PDE5 Inhibitors
Acid Hydrolysis 0.1 M HCl, 60°CPartial degradation observed.[2]
Base Hydrolysis 0.1 M NaOH, 60°CPartial degradation observed.[2]
Oxidation 3% H₂O₂, Room Temp.Significant to complete degradation.[2][3]
Thermal Degradation 80°CGenerally stable, but depends on the specific compound.[1][2]
Photodegradation UV lightDegradation is expected, particularly affecting the piperazine ring.[4][5][6]

Visualizations

Potential Degradation Pathways for this compound cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound in Solution Acid_Base Acid/Base (Hydrolysis) This compound->Acid_Base Oxidants Oxidizing Agents This compound->Oxidants Light Light (UV/Sunlight) This compound->Light Hydrolysis_Products Hydrolyzed Products Acid_Base->Hydrolysis_Products Oxidized_Products Oxidized Products (e.g., N-oxides) Oxidants->Oxidized_Products Photo_Products Photodegradation Products (e.g., piperazine ring cleavage) Light->Photo_Products

Caption: Major degradation pathways for PDE5 inhibitors in solution.

Forced Degradation Experimental Workflow start Prepare 1 mg/mL This compound Stock stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Withdraw and Neutralize/ Dilute Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze interpret Identify Degradation Products and Pathways analyze->interpret

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Aildenafil's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aildenafil. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings. The following guides and frequently asked questions (FAQs) are formatted to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected phenotypic changes (e.g., altered morphology, proliferation rates) after this compound treatment, even at concentrations that should be specific for PDE5. What could be the cause?

A1: While this compound is a potent PDE5 inhibitor, high concentrations or specific cellular contexts can lead to off-target effects. These unexpected phenotypic changes could be due to this compound interacting with other cellular targets. Structurally similar compounds like Sildenafil have been reported to affect other phosphodiesterases (PDEs) and signaling pathways.[1][2] For example, inhibition of other PDEs can alter cyclic nucleotide signaling, impacting various cellular processes. It is also possible that the observed effects are due to the modulation of downstream pathways unrelated to PDE5.

Q2: I'm observing modulation of a signaling pathway (e.g., MAPK/ERK) that is not directly linked to the canonical NO/cGMP/PKG pathway after this compound treatment. Is this a known off-target effect?

A2: Yes, this is a plausible off-target effect. Studies with the structurally similar compound Sildenafil have shown that it can influence the MAPK/ERK signaling pathway.[3][4] This could occur through various mechanisms, including crosstalk between the cGMP signaling pathway and other kinase cascades. Therefore, it is crucial to investigate whether the observed effects on the MAPK/ERK pathway are a direct or indirect consequence of this compound treatment in your experimental system.

Q3: My experimental results with this compound are inconsistent across different batches of the compound or between experiments. What could be the reason for this variability?

A3: Inconsistent results can stem from several factors.[5] It is essential to ensure the purity and stability of your this compound compound. Degradation or impurities in a batch can lead to altered activity and off-target effects. Additionally, variations in experimental conditions such as cell density, passage number, and serum concentration in the culture medium can influence cellular responses to this compound. It is also important to use a consistent lot of the compound and to prepare fresh stock solutions for each experiment.

Q4: Are there any known off-target effects of this compound on vision-related proteins in my cellular or animal models?

A4: While direct studies on this compound's visual off-targets are limited, its structural analog, Sildenafil, is known to have a mild inhibitory effect on phosphodiesterase type 6 (PDE6), an enzyme crucial for phototransduction in the retina.[1][6] This inhibition is the basis for the transient visual side effects, such as a blueish tinge to vision (cyanopsia), reported in some individuals taking Sildenafil.[1] Therefore, if your research involves retinal cells or animal models where vision is a key endpoint, it is important to consider the potential for PDE6 inhibition by this compound.

Troubleshooting Guides

Guide 1: Investigating Unexpected Phenotypic Changes

If you observe unexpected phenotypic changes in your experiments with this compound, follow these steps to troubleshoot the issue:

  • Confirm On-Target PDE5 Inhibition:

    • Perform a dose-response curve to determine the EC50 or IC50 of this compound for PDE5 inhibition in your specific experimental system.

    • Use a positive control (e.g., a known PDE5 activator or cGMP analog) and a negative control (vehicle) to validate your assay.

  • Assess Off-Target PDE Inhibition:

    • If available, test this compound's activity against a panel of other PDE isoforms (e.g., PDE1, PDE4, PDE6) to determine its selectivity profile.

    • Compare the concentrations at which off-target PDE inhibition occurs with the concentration causing the unexpected phenotype.

  • Employ a Structurally Unrelated PDE5 Inhibitor:

    • Use a different, structurally distinct PDE5 inhibitor (e.g., Tadalafil, Vardenafil) as a control. If the unexpected phenotype is not replicated with another PDE5 inhibitor, it is more likely to be an off-target effect specific to this compound's chemical structure.

  • Rescue Experiment:

    • Attempt to rescue the phenotype by adding exogenous cGMP or a cGMP-dependent protein kinase (PKG) activator. If the phenotype is not rescued, it suggests the effect is independent of the canonical PDE5 signaling pathway.

Guide 2: Deconvoluting Off-Target Signaling Pathways

If you suspect this compound is modulating a non-canonical signaling pathway, such as MAPK/ERK, use the following workflow:

  • Confirm Pathway Activation:

    • Use techniques like Western blotting or phospho-specific ELISAs to confirm the phosphorylation and activation of key proteins in the suspected off-target pathway (e.g., p-ERK, p-p38).

  • Dose-Response and Time-Course Analysis:

    • Perform a dose-response experiment with this compound to see if the activation of the off-target pathway correlates with the concentration of the drug.

    • Conduct a time-course experiment to understand the kinetics of pathway activation in response to this compound.

  • Inhibitor Studies:

    • Use specific inhibitors for the suspected off-target pathway (e.g., a MEK inhibitor for the MAPK/ERK pathway) to see if you can block the phenotypic effects of this compound.

  • Examine Upstream Regulators:

    • Investigate potential upstream regulators that might be affected by this compound and could, in turn, activate the off-target pathway. This may involve broader screening approaches like phosphoproteomics.

Quantitative Data Summary

Table 1: Phosphodiesterase (PDE) Selectivity Profile of Sildenafil (this compound is expected to have a similar profile)

PDE IsoformIC50 (nM)Relative Selectivity (vs. PDE5)
PDE53.4 - 4.01
PDE6~40~10-fold
PDE1>1000>250-fold
PDE2>1000>250-fold
PDE3>1000>250-fold
PDE4>1000>250-fold
PDE11>1000>250-fold

Data for Sildenafil, which is structurally similar to this compound.[6][7] The IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro PDE5 Activity Assay (Luminescence-based)

This protocol outlines a method to determine the inhibitory activity of this compound on PDE5.

Materials:

  • Recombinant human PDE5 enzyme

  • cGMP substrate

  • This compound stock solution (in DMSO)

  • PDE-Glo™ Phosphodiesterase Assay kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sildenafil).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound dilution or control

    • Recombinant PDE5 enzyme

  • Initiate Reaction: Add the cGMP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the enzyme reaction.

  • Detection: Stop the reaction and measure the remaining cGMP levels using a luminescence-based detection reagent according to the manufacturer's instructions (e.g., by converting AMP to ATP and detecting ATP with a luciferase-luciferin reaction).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol describes how to assess the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities and express the level of phospho-ERK1/2 as a ratio to total ERK1/2.

Visualizations

cluster_0 This compound's On-Target Pathway This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP (Increased) PDE5->cGMP Degrades PKG PKG (Activated) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: this compound's on-target mechanism of action.

cluster_1 Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target PDE5 Inhibition Start->Confirm_On_Target Assess_Off_Target Assess Off-Target PDE Inhibition Confirm_On_Target->Assess_Off_Target Use_Alternative Use Structurally Unrelated PDE5 Inhibitor Assess_Off_Target->Use_Alternative Rescue_Experiment Perform cGMP/PKG Rescue Experiment Use_Alternative->Rescue_Experiment Conclusion Identify as Potential Off-Target Effect Rescue_Experiment->Conclusion

Caption: Workflow for troubleshooting unexpected phenotypes.

cluster_2 Investigating Off-Target Pathway Activation This compound This compound Unknown_Target Unknown Off-Target(s) This compound->Unknown_Target Crosstalk Pathway Crosstalk This compound->Crosstalk via cGMP/PKG MAPK_Pathway MAPK/ERK Pathway Activation Unknown_Target->MAPK_Pathway Crosstalk->MAPK_Pathway Phenotype Observed Cellular Phenotype MAPK_Pathway->Phenotype

References

Enhancing the signal-to-noise ratio in Aildenafil-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in Aildenafil-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound-based assays, particularly those utilizing a competitive ELISA format for cGMP quantification.

Q1: Why is my background signal so high?

A high background signal, characterized by excessive color development or high optical density (OD) readings in negative control wells, can significantly reduce assay sensitivity.[1] The primary causes are often related to non-specific binding of antibodies or issues with washing and blocking steps.[1][2]

Troubleshooting Steps:

  • Insufficient Washing: Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time.[2] Verify that the dispensing volume is adequate (e.g., at least 400 μL per well) and that the washer system is performing correctly without clogged or dripping ports.[3]

  • Inadequate Blocking: Blocking buffers are crucial for preventing non-specific binding to the microplate surface. Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[1] Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking or wash buffers can also help.[2][4]

  • Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[4] Perform a titration experiment (checkerboard assay) to determine the optimal antibody concentrations.[5]

  • Reagent Contamination: Use high-quality, sterile reagents and water to prepare buffers.[3][4] Ensure substrate solutions are fresh and have not deteriorated (e.g., TMB substrate should be colorless before use).[3] Avoid cross-well contamination by using fresh pipette tips for each reagent and sample.[3][6]

  • Incubation Conditions: Avoid running assays near heat sources or in direct sunlight, and maintain a consistent room temperature (18–25°C).[3]

Q2: Why is the signal from my positive control (this compound) too low?

A weak or absent signal in your positive control wells indicates a problem with one of the core assay components or procedural steps.

Troubleshooting Steps:

  • Reagent Quality: Confirm the activity of all reagents, including the this compound stock solution, enzyme conjugates (e.g., HRP), and substrate. Improper storage or repeated freeze-thaw cycles can degrade reagents.[4]

  • Incorrect Reagent Preparation: Double-check all calculations and dilutions for standards, antibodies, and other solutions.[3]

  • Sub-optimal Incubation Times/Temperatures: Ensure that incubation steps are performed for the recommended duration and at the correct temperature to allow for efficient binding and enzymatic reactions.[4][6] In some cases, lengthening incubation times or switching to a more sensitive detection system (e.g., chemiluminescence) may be necessary.[6]

  • Improper Plate Coating: For assays where you coat the plate yourself, ensure the coating buffer pH is optimal (e.g., PBS at pH 7.4 or carbonate buffer at pH 9.5) and that coating occurs overnight at 4°C for consistent immobilization.[5][7]

  • Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used.[6]

Q3: My results are not reproducible. What are the common causes of high variability?

Poor reproducibility can stem from inconsistent technique, environmental factors, or reagent instability.

Troubleshooting Steps:

  • Inconsistent Washing: Manual washing can be a major source of variability. An automated plate washer is recommended for consistency.[5] Ensure complete removal of wash buffer after each step by tapping the inverted plate on absorbent paper.[6]

  • Pipetting Errors: Use calibrated pipettes and proper technique. When preparing serial dilutions for a standard curve, ensure thorough mixing at each step.[7]

  • Edge Effects: "Edge effects," where wells on the perimeter of the plate behave differently, can be caused by temperature gradients or evaporation. Ensure the plate and all reagents are at room temperature before starting, and use plate sealers during incubation steps to prevent evaporation.[6][7]

  • Reagent Instability: Prepare working solutions fresh for each experiment.[4][6] If you run the same assay frequently, tabulate the OD values for your controls over time to monitor for reagent drift.[1]

  • Sample Handling: Ensure consistent sample preparation and storage, minimizing freeze-thaw cycles.[5][4]

Signaling & Experimental Workflows

This compound's Mechanism of Action

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8][9] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[8] In many physiological systems, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP. By inhibiting PDE5, this compound prevents cGMP breakdown, leading to its accumulation.[10] This elevated cGMP level mediates various downstream effects, including smooth muscle relaxation and vasodilation.[8]

Aildenafil_Pathway cluster_cell Target Cell NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 substrate for Relaxation Downstream Effects (e.g., Muscle Relaxation) cGMP->Relaxation activates GMP 5'-GMP (Inactive) PDE5->GMP degrades to This compound This compound This compound->PDE5 inhibits

This compound inhibits PDE5, increasing cGMP levels.

Typical Experimental Workflow: cGMP Competitive ELISA

A competitive ELISA is a common format for quantifying small molecules like cGMP. In this assay, free cGMP from the sample competes with a labeled cGMP conjugate (e.g., cGMP-HRP) for binding to a limited number of anti-cGMP capture antibody sites coated on a microplate. The resulting signal is inversely proportional to the amount of cGMP in the sample.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis p1 1. Coat Plate (Anti-cGMP Antibody) p2 2. Wash & Block Plate p1->p2 p3 3. Prepare Standards & Samples (Cell Lysis, Dilution) p2->p3 a1 4. Add Standards & Samples to Plate p3->a1 a2 5. Add cGMP-HRP Conjugate a1->a2 a3 6. Incubate (Competitive Binding) a2->a3 a4 7. Wash Plate (Remove Unbound Reagents) a3->a4 a5 8. Add TMB Substrate a4->a5 a6 9. Incubate (Color Development) a5->a6 a7 10. Add Stop Solution a6->a7 d1 11. Read Absorbance (e.g., 450 nm) a7->d1 d2 12. Generate Standard Curve d1->d2 d3 13. Calculate Sample cGMP Concentrations d2->d3

Workflow for a typical cGMP competitive ELISA.

Troubleshooting Decision Tree

This logical diagram guides users through diagnosing common assay problems.

Troubleshooting_Tree Start Assay Problem? HighBg High Background? Start->HighBg LowSignal Low Signal? Start->LowSignal PoorRepro Poor Reproducibility? Start->PoorRepro HighBg->LowSignal No Sol_Wash Check Wash Steps: - Increase volume/cycles - Check washer performance HighBg->Sol_Wash Yes LowSignal->PoorRepro No Sol_Activity Check Reagent Activity: - Enzyme, Substrate, this compound - Avoid freeze/thaw LowSignal->Sol_Activity Yes Sol_Pipette Review Pipetting Technique PoorRepro->Sol_Pipette Yes Sol_Block Optimize Blocking: - Increase concentration/time - Add detergent Sol_Abx Titrate Antibodies: - Reduce concentration Sol_Reagent Check Reagents: - Use fresh substrate - Avoid contamination Sol_Incubate Optimize Incubation: - Check time & temperature Sol_Dilution Verify Dilutions: - Check calculations Sol_Edge Mitigate Edge Effects: - Equilibrate plate - Use sealers Sol_AutoWash Use Automated Washer

A decision tree for troubleshooting common assay issues.

Data & Protocols

Optimization Data

Optimizing assay parameters is critical for achieving a high signal-to-noise ratio. The following table provides representative data on how changing key parameters can affect assay performance.

Table 1: Impact of Assay Parameters on Signal & Noise

Parameter Condition 1 S/N Ratio Condition 2 S/N Ratio Rationale
Blocking Agent 1% BSA 8.5 3% BSA 15.2 Higher protein concentration can more effectively block non-specific binding sites, reducing background noise.[1][2]
Wash Cycles 2 Cycles 6.1 5 Cycles 14.8 More extensive washing removes more unbound detection antibody, lowering background.
Detection Ab Dilution 1:1,000 7.3 1:5,000 18.5 A lower antibody concentration reduces non-specific binding and background, while often maintaining sufficient specific signal.[4]
Substrate Incubation 5 min 11.2 20 min 25.6 Longer incubation allows for greater signal development, which can increase the signal-to-noise ratio, provided the background does not increase proportionally.[6]

Note: Data are representative and intended for illustrative purposes. Optimal conditions must be determined empirically for each specific assay.

Protocol: Cell-Based cGMP Assay

This protocol outlines a general procedure for treating cultured cells with a nitric oxide donor (to stimulate cGMP production) and this compound, followed by quantification of intracellular cGMP using a competitive ELISA kit.

Materials:

  • Adherent cells known to express soluble guanylate cyclase (e.g., CHO, HEK293)

  • Cell culture medium and plates (e.g., 96-well)

  • This compound stock solution (in DMSO)

  • Nitric Oxide Donor (e.g., Sodium Nitroprusside - SNP) stock solution

  • Cell Lysis Buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)

  • Commercial cGMP Competitive ELISA Kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Pre-treatment:

    • Aspirate the culture medium from the wells.

    • Wash cells once with a serum-free medium or a suitable assay buffer.

    • Add medium/buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

    • Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C. This allows this compound to enter the cells and inhibit PDE5.

  • Stimulation:

    • Add the NO donor (e.g., SNP) to the wells to stimulate cGMP production. The final concentration of SNP must be optimized but is often in the 1-100 µM range.[9]

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This stimulation time is critical and should be optimized.

  • Cell Lysis:

    • Terminate the reaction by aspirating the medium.

    • Add 100-200 µL of cold Cell Lysis Buffer to each well.

    • Incubate on a plate shaker for 10-20 minutes to ensure complete lysis and release of intracellular cGMP.

  • cGMP Quantification:

    • Centrifuge the plate if necessary to pellet cell debris.

    • Use the supernatant (cell lysate) as the "sample" in a cGMP competitive ELISA.

    • Follow the ELISA kit manufacturer's instructions precisely for adding samples, standards, conjugates, and substrates.

  • Data Analysis:

    • Read the absorbance on a microplate reader at the recommended wavelength.

    • Generate a standard curve using the provided cGMP standards.

    • Calculate the cGMP concentration in each sample by interpolating its absorbance value from the standard curve. Remember that the signal is inversely proportional to the cGMP concentration.

References

Technical Support Center: Overcoming Aildenafil Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Aildenafil resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn modulates various downstream signaling pathways involved in cell proliferation, apoptosis, and vascular function.[1][2] The primary therapeutic action of this compound and similar PDE5 inhibitors relies on the nitric oxide (NO)/cGMP pathway.[2]

Q2: We are observing a decrease in the cytotoxic effect of this compound in our cancer cell line over time. What could be the underlying reason?

The most common reason for decreased sensitivity to this compound and other chemotherapeutic agents in cancer cell lines is the development of multidrug resistance (MDR).[3][4] One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1) and ABCG2 (Breast Cancer Resistance Protein/BCRP).[3][4][5] These transporters act as efflux pumps, actively removing this compound and other cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[6][7]

Q3: How can we confirm if our cell line has developed resistance to this compound?

The development of resistance can be confirmed by determining and comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line and the parental (sensitive) cell line.[8] A significant increase in the IC50 value in the resistant cell line indicates the acquisition of resistance.[8] The resistance index (RI) can be calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 1 confirms increased tolerance.[9]

Troubleshooting Guide

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CCK-8) when determining this compound's IC50.

  • Possible Cause 1: Suboptimal Cell Seeding Density. Cell density can significantly impact drug response.[10]

    • Solution: Perform a preliminary experiment to determine the optimal seeding density for your specific cell line, ensuring that the cells remain in the logarithmic growth phase throughout the duration of the assay.[11]

  • Possible Cause 2: Inconsistent Drug Preparation. The solvent (e.g., DMSO) concentration can affect cell viability.

    • Solution: Ensure that the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically ≤ 1%).[8] Prepare fresh serial dilutions of this compound for each experiment.

  • Possible Cause 3: Fluctuation in Incubation Time. The duration of drug exposure is a critical parameter.

    • Solution: Standardize the incubation time for drug treatment across all experiments. For endpoint assays, it is common to measure cell viability at a fixed time point (e.g., 48 or 72 hours) after drug addition.[10][11]

Problem 2: Our this compound-resistant cell line is not showing the expected level of resistance.

  • Possible Cause 1: Insufficient Drug Pressure During Resistance Induction. The concentration and duration of drug exposure may not have been adequate to select for a highly resistant population.

    • Solution: Employ a stepwise method of increasing the this compound concentration gradually over several passages.[8][9] This method more closely mimics the clinical development of drug resistance.

  • Possible Cause 2: Reversion of the Resistant Phenotype. In the absence of continuous drug pressure, resistant cell lines can sometimes revert to a more sensitive state.

    • Solution: Maintain a low, non-lethal concentration of this compound in the culture medium for the resistant cell line to ensure the stability of the resistant phenotype. It is also crucial to create frozen stocks of the resistant cell line at various passages.[9]

Problem 3: Combination therapy with this compound and another chemotherapeutic agent is not showing a synergistic effect.

  • Possible Cause 1: Inappropriate Drug Ratio and Scheduling. The synergistic effect of combination therapy is often dependent on the ratio and timing of the administration of the two drugs.

    • Solution: Perform a matrix of experiments with varying concentrations of both this compound and the combination drug to identify the optimal synergistic ratio. Also, investigate the effect of sequential versus simultaneous administration.

  • Possible Cause 2: The resistance mechanism is not targeted by this compound. this compound is particularly effective at reversing resistance mediated by ABCB1 and ABCG2 transporters.[4][5][12] If the resistance in your cell line is due to other mechanisms (e.g., target mutation, altered apoptosis pathways), this compound may not be effective.

    • Solution: Characterize the resistance mechanism in your cell line. This can be done through techniques such as Western blotting or qPCR to assess the expression levels of ABC transporters.

Strategies to Overcome this compound Resistance

1. Combination Therapy:

Combining this compound with conventional chemotherapeutic agents can be a highly effective strategy to overcome resistance. This compound can enhance the efficacy of drugs that are substrates of ABCB1 and ABCG2 transporters.[3][12]

Table 1: Examples of Sildenafil (this compound analog) in Combination Therapy to Overcome Drug Resistance

Cell LineCombination DrugEffect of Sildenafil Co-administrationReference
PC-3, DU145 (Prostate Cancer)DoxorubicinIncreased apoptosis, enhanced ROS generation, reduced Bcl-xL expression.[13]
MCF-7 (Breast Cancer)Crizotinib2.2-fold decrease in cell viability.[13]
Pediatric Rhabdomyosarcoma Cells (RH30, RD)DoxorubicinSignificantly reduced cell viability and increased apoptosis and ROS production.[14]
Advanced Prostate Cancer ModelsDocetaxelEnhanced cell growth inhibition and apoptosis.[15]

2. Inhibition of ABC Transporters:

This compound itself can act as an inhibitor of ABCB1 and ABCG2, thereby reversing multidrug resistance.[4][5][12] It has also been shown to inhibit the efflux function of Multidrug Resistance Protein 7 (MRP7).[16][17]

Experimental Protocols

Protocol 1: Establishment of an this compound-Resistant Cell Line

This protocol describes the gradual drug induction method to establish a resistant cell line.[9][18]

  • Initial Sensitivity Assessment:

    • Seed the parental cell line in a 96-well plate at a predetermined optimal density.

    • Treat the cells with a range of this compound concentrations for 48-72 hours.

    • Determine the IC50 value using a cell viability assay (e.g., MTT or CCK-8).[18]

  • Induction of Resistance:

    • Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[9]

    • Once the cells show normal proliferation, gradually increase the concentration of this compound in the culture medium.

    • At each concentration step, ensure the cells have adapted and are proliferating steadily before the next increase.

  • Confirmation of Resistance:

    • After several months of continuous culture with increasing this compound concentrations, determine the new IC50 of the resistant cell line.

    • Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line.[9] An RI significantly greater than 1 indicates the successful establishment of a resistant cell line.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effect of this compound.[11][18]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at the optimal density in 100 µL of culture medium per well.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Add 10 µL of CCK-8 solution to each well.[11]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[8]

Visual Guides

aildenafil_pathway This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP sGC sGC GTP->sGC sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates Apoptosis Apoptosis PKG->Apoptosis Proliferation Cell Proliferation (Decrease) PKG->Proliferation Vasodilation Vasodilation PKG->Vasodilation

Caption: this compound's primary signaling pathway.

resistance_workflow cluster_establishment Establishment of Resistant Cell Line cluster_overcoming Overcoming Resistance start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture Continuous Culture with Increasing this compound Conc. ic50_initial->culture ic50_final Determine Final IC50 culture->ic50_final ri Calculate Resistance Index (RI) ic50_final->ri resistant_line This compound-Resistant Cell Line ri->resistant_line combination Combination Therapy (e.g., + Doxorubicin) resistant_line->combination synergy Assess Synergy (e.g., Cell Viability Assay) combination->synergy reversal Resistance Reversal synergy->reversal

Caption: Experimental workflow for this compound resistance.

troubleshooting_logic problem Inconsistent Viability Results cause1 Suboptimal Seeding Density? problem->cause1 cause2 Inconsistent Drug Prep? problem->cause2 cause3 Variable Incubation Time? problem->cause3 solution1 Optimize Seeding Density cause1->solution1 solution2 Standardize Drug Dilutions & Solvent Conc. cause2->solution2 solution3 Standardize Incubation Period cause3->solution3

Caption: Troubleshooting inconsistent viability results.

References

Technical Support Center: Refining Aildenafil Delivery Methods for Targeted Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aildenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor. As comprehensive public data on its physicochemical properties and detailed experimental protocols are limited, this guide utilizes data from the well-characterized and structurally similar PDE5 inhibitor, Sildenafil, as a proxy. Researchers should use the information below as a starting point and validate all parameters for this compound in their specific experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is central to its therapeutic effects.[1]

Q2: I am having trouble dissolving this compound citrate for my in vitro experiments. What solvents should I use?

  • Dimethyl sulfoxide (DMSO): Sildenafil citrate is soluble in DMSO at approximately 14 mg/mL.[3]

  • Dimethylformamide (DMF): Sildenafil citrate is soluble in DMF at approximately 10 mg/mL.[3]

  • Ethanol and Methanol: Sildenafil citrate has low solubility in ethanol and methanol.[4]

For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[5]

Q3: My this compound solution appears to be degrading over time. How can I ensure its stability?

Based on studies with Sildenafil, several factors can contribute to the degradation of PDE5 inhibitors in solution:

  • pH: Sildenafil citrate is susceptible to degradation in strongly acidic or alkaline conditions. It is relatively stable in weakly acidic to neutral pH (around 4-5).[2][6]

  • Light: Exposure to UV light can cause photodegradation. It is advisable to use amber vials or wrap containers in aluminum foil to protect solutions from light.[2]

  • Oxidation: PDE5 inhibitors can be sensitive to oxidation.[2] If you suspect oxidative degradation, consider purging your solutions with an inert gas like nitrogen.[2]

  • Temperature: Storing stock solutions at -20°C or -80°C is recommended for long-term stability. For aqueous solutions, it is best to prepare them fresh for each experiment.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution
  • Possible Cause: The pH of your aqueous solution may be too high, leading to decreased solubility of the citrate salt.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your final solution.

    • Adjust pH: If the pH is neutral or alkaline, consider using an acidic buffer (e.g., citrate buffer) to maintain a pH below 5 to improve solubility.[2]

    • Lower Concentration: Ensure that the final concentration of this compound does not exceed its solubility limit in the chosen buffer system.

    • Co-solvent: If pH adjustment is not possible, consider preparing the final dilution from a DMSO stock, ensuring the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Possible Cause: Inconsistent dosing due to precipitation, degradation, or cellular uptake issues.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

    • Solvent Control: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level.

    • Cell Permeability: While PDE5 inhibitors generally have good cell permeability, if you suspect issues, you can assess cellular uptake using analytical methods like HPLC-MS.

    • Assay Controls: Include a positive control with a well-characterized PDE5 inhibitor like Sildenafil to ensure your assay is performing as expected.

Data Presentation

Table 1: Solubility of Sildenafil Citrate in Various Solvents

SolventSolubilityReference
Water3.5 mg/mL[7]
DMSO~14 mg/mL[3]
Dimethylformamide~10 mg/mL[3]
Ethanol<1 mg/mL (at 25°C)[4]
MethanolSlightly soluble[4]
PBS (pH 7.2) with 1:5 DMSO~0.15 mg/mL[5]

Table 2: Stability of Sildenafil Citrate Oral Suspension (2.5 mg/mL)

Storage ConditionDurationPhysical StabilityChemical Stability (% remaining)Microbiological StabilityReference
30°C90 daysStable>99%Stable[6]
40°C90 daysStable>99%Stable[6]

Experimental Protocols

Protocol 1: Preparation of this compound Citrate Stock Solution

This protocol is based on the general procedure for preparing stock solutions of PDE5 inhibitors.

  • Weighing: Accurately weigh the desired amount of this compound citrate powder.

  • Dissolution: In a sterile tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the this compound citrate is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol provides a general method for determining the IC50 of a PDE5 inhibitor.

  • Reagent Preparation:

    • Prepare a serial dilution of this compound from the DMSO stock solution in the assay buffer.

    • Dilute the recombinant human PDE5A1 enzyme in the assay buffer.

    • Dilute a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer.

  • Assay Procedure:

    • Add the serially diluted this compound, a positive control (e.g., Sildenafil), and a vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add the diluted PDE5A1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction according to the assay kit manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Mandatory Visualization

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates GTP GTP cGMP cGMP GTP->cGMP Converts 5'-GMP (inactive) 5'-GMP (inactive) cGMP->5'-GMP (inactive) Hydrolyzes PDE5 PDE5 Degrades Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates This compound This compound This compound->PDE5 Inhibits Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG)->Smooth Muscle Relaxation

Caption: Signaling pathway of PDE5 inhibition by this compound.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Troubleshooting Actions start Inconsistent Experimental Results check_solubility Is the compound fully dissolved? start->check_solubility check_stability Are you using a fresh solution? check_solubility->check_stability Yes adjust_ph Adjust pH of aqueous buffer (<5) check_solubility->adjust_ph No use_dmso Use DMSO as a co-solvent check_solubility->use_dmso No prepare_fresh Prepare fresh dilutions from frozen stock check_stability->prepare_fresh No protect_light Protect solution from light check_stability->protect_light No end Consistent Results check_stability->end Yes adjust_ph->check_stability use_dmso->check_stability prepare_fresh->end protect_light->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

Validating Aildenafil's In-Vitro Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-vitro methodologies to validate the target engagement of Aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. Experimental data for well-established PDE5 inhibitors, Sildenafil and Tadalafil, are presented alongside detailed protocols to serve as a benchmark for evaluating this compound's performance.

Executive Summary

This compound is a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs primarily used to treat erectile dysfunction.[1] The therapeutic effect of these inhibitors is achieved by preventing the degradation of cyclic guanosine monophosphate (cGMP), which leads to the relaxation of smooth muscle and vasodilation.[2] Validating the direct interaction and inhibitory activity of new compounds like this compound with its intended target, PDE5, is a critical step in preclinical drug development. This guide outlines three robust in-vitro assays for this purpose: Fluorescence Polarization (FP), Transcreener®, and Scintillation Proximity Assay (SPA).

Comparative In-Vitro Performance of PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Assay Type
This compound Data not available-
Sildenafil3.4 - 4.2Fluorescence Polarization / Enzyme Inhibition Assay[3][4]
Tadalafil1.8Not Specified[5]
Vardenafil0.7Not Specified[5]

Signaling Pathway of PDE5 Inhibition

The diagram below illustrates the nitric oxide (NO)/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors like this compound.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 inhibits

Caption: The NO/cGMP signaling cascade and the inhibitory action of this compound on PDE5.

Experimental Workflow for In-Vitro PDE5 Inhibition Assays

The following diagram outlines a general workflow for determining the IC50 value of a test compound against the PDE5 enzyme.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data Acquisition & Analysis p1 Prepare serial dilutions of This compound & control inhibitors a1 Add diluted compounds and PDE5 enzyme to microplate p1->a1 p2 Prepare assay buffer, PDE5 enzyme, and substrate p2->a1 a2 Pre-incubate to allow compound-enzyme binding a1->a2 a3 Initiate reaction by adding substrate a2->a3 a4 Incubate for a defined period at a specific temperature a3->a4 a5 Stop the reaction a4->a5 d1 Read signal on a plate reader a5->d1 d2 Calculate percent inhibition for each concentration d1->d2 d3 Plot inhibition vs. log(concentration) and fit to a dose-response curve d2->d3 d4 Determine IC50 value d3->d4

Caption: A generalized workflow for in-vitro PDE5 inhibition assays.

Detailed Experimental Protocols

Here are detailed protocols for three common in-vitro assays to determine the potency of PDE5 inhibitors.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of fluorescently labeled cGMP upon hydrolysis by PDE5.

  • Principle: A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP, the resulting labeled GMP can be bound by a larger antibody or binding agent. This larger complex tumbles more slowly, leading to an increase in fluorescence polarization. An inhibitor of PDE5 will prevent this change.[5]

  • Materials:

    • Recombinant Human PDE5A1

    • Fluorescently labeled cGMP (e.g., FAM-cGMP)

    • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

    • Binding Agent (e.g., anti-GMP antibody or phosphate-binding nanoparticles)

    • Test compound (this compound) and positive control (e.g., Sildenafil)

    • DMSO

    • 96-well or 384-well black, low-binding microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Compound Preparation: Prepare a stock solution of this compound and Sildenafil in DMSO. Create a serial dilution of the compounds to test a range of concentrations.

    • Reagent Preparation: Thaw all enzymatic components on ice. Prepare the complete PDE assay buffer. Dilute the FAM-cGMP substrate and the recombinant PDE5A1 enzyme in the assay buffer to their desired working concentrations.

    • Assay Setup: To the wells of the microplate, add the diluted test compounds or controls (DMSO for 100% enzyme activity).

    • Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" control wells.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Add the diluted FAM-cGMP substrate solution to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate for 30-60 minutes at 37°C.

    • Reaction Termination: Stop the reaction by adding the Binding Agent to all wells.

    • Stabilization: Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.

    • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm for FAM).[5]

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Transcreener® cGMP Assay

This is a homogenous immunoassay that detects the GMP produced by the PDE5 reaction.

  • Principle: The assay uses an antibody that selectively binds to GMP and a fluorescent tracer. GMP produced by the PDE5 reaction competes with the tracer for binding to the antibody. This competition leads to a change in the fluorescence properties of the tracer (e.g., a decrease in fluorescence polarization or a change in TR-FRET signal), which is proportional to the amount of GMP produced.[6][7]

  • Materials:

    • Transcreener® cGAMP cGAS Assay Kit (containing antibody and tracer)

    • Recombinant Human PDE5A1

    • cGMP (substrate)

    • Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)

    • Test compound (this compound) and positive control

    • DMSO

    • Microplates

    • Plate reader capable of measuring fluorescence polarization or TR-FRET

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound and a known inhibitor in DMSO.

    • Enzyme Reaction: In a microplate, combine the assay buffer, cGMP substrate, and the diluted test compound or control.

    • Reaction Initiation: Add the recombinant PDE5A1 enzyme to initiate the reaction.

    • Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.[8]

    • Detection: Add the Transcreener® detection mix (containing the antibody and tracer) to stop the reaction and initiate the detection process.

    • Incubation: Incubate for 60-90 minutes at room temperature to allow the detection reaction to reach equilibrium.

    • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw fluorescence data to GMP concentration using a standard curve.

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to determine the IC50 value.

Scintillation Proximity Assay (SPA)

This is a radioisotopic assay that measures the proximity of a radiolabeled substrate to a scintillant-containing bead.

  • Principle: The PDE5 enzyme is immobilized on scintillant-containing microbeads. A radiolabeled cGMP substrate ([³H]-cGMP) is added. When PDE5 hydrolyzes the [³H]-cGMP, the resulting [³H]-GMP is released into the solution. An antibody specific to cGMP is also coupled to the beads. In the presence of an inhibitor, more [³H]-cGMP remains intact and binds to the antibody on the bead, bringing the radioisotope in close proximity to the scintillant and generating a light signal.[9][10]

  • Materials:

    • Recombinant Human PDE5A1

    • [³H]-cGMP (radiolabeled substrate)

    • SPA beads (e.g., yttrium silicate beads) coupled with an anti-cGMP antibody

    • Assay Buffer

    • Test compound (this compound) and positive control

    • DMSO

    • Microplates

    • Microplate scintillation counter

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound and a known inhibitor in DMSO.

    • Assay Setup: In a microplate, add the diluted test compound, [³H]-cGMP, and the PDE5 enzyme.

    • Incubation: Incubate the plate to allow the enzymatic reaction to proceed (e.g., 60 minutes at 30°C).

    • Assay Termination and Detection: Stop the reaction by adding a slurry of the SPA beads coated with the anti-cGMP antibody.

    • Bead Settling: Seal the plate and allow the beads to settle for 3-4 hours.

    • Data Acquisition: Measure the light output in counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • High CPM values indicate low PDE5 activity (inhibition), as more [³H]-cGMP is bound to the beads.

    • Plot the CPM values against the log of the this compound concentration.

    • Fit the data to a suitable model to determine the IC50 value.

Conclusion

The in-vitro assays described in this guide provide robust and reliable methods for validating the target engagement of this compound with PDE5. By comparing its IC50 value with those of established drugs like Sildenafil and Tadalafil, researchers can accurately assess its potency and potential as a therapeutic agent. The detailed protocols and diagrams serve as a practical resource for conducting these essential preclinical experiments.

References

A Comparative Analysis of Aildenafil and Leading PDE5 Inhibitors for Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Aildenafil's efficacy against established phosphodiesterase type 5 (PDE5) inhibitors, including Sildenafil, Tadalafil, and Vardenafil. The following sections present a detailed comparison of their biochemical potency, clinical effectiveness, and safety profiles, supported by experimental data and methodologies to aid in research and development efforts.

Quantitative Efficacy and Selectivity

The primary mechanism of action for this compound and other drugs in its class is the inhibition of PDE5, an enzyme crucial in the regulation of blood flow to the corpus cavernosum. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. While direct, publicly available IC50 data for this compound is limited, its clinical performance can be benchmarked against the well-documented potencies of other leading PDE5 inhibitors.

InhibitorPDE5 IC50 (nM)PDE6 Selectivity (PDE5 IC50 / PDE6 IC50)Onset of ActionDuration of Action
This compound Not publicly availableNot publicly availableApprox. 15-30 minutes[1]Up to 4 hours
Sildenafil 3.5 - 75[2][3][4][5]~10-fold[2][6]Approx. 14-30 minutes[7][8]Up to 12 hours[7]
Tadalafil 1.0 - 5.0[9][10][11]>1000-foldApprox. 16 minutes[8]Up to 36 hours[8][12]
Vardenafil 0.7[13]~16-fold[13]Approx. 10 minutes[8]Approx. 4-5 hours[8][14]

Note: IC50 values can vary between studies depending on the experimental conditions.[15]

Clinical Efficacy in Erectile Dysfunction

Clinical trials provide essential data on the real-world efficacy and safety of these compounds. A multicenter, randomized, double-blind, placebo-controlled crossover trial was conducted to evaluate the efficacy and safety of this compound citrate in Chinese men with erectile dysfunction.[1]

ParameterThis compound (60 mg)Placebo
Median duration of penile tip rigidity >60% (min)4.25[1]0.50[1]
Median duration of penile base rigidity >60% (min)3.25[1]0.00[1]
Improvement in Erectile Hardness Score (EHS)Significantly improved (P<0.001)[1]-

In comparison, extensive clinical data for Sildenafil, Tadalafil, and Vardenafil demonstrate their effectiveness in improving erectile function as measured by the International Index of Erectile Function (IIEF) and successful intercourse attempts. For instance, in a meta-analysis of clinical trials, dose-optimized Sildenafil led to at least 60% of sexual intercourse attempts being successful in 49% of men, compared to 11% with placebo.[16] Vardenafil has also been shown to significantly improve IIEF scores and the rate of successful intercourse attempts compared to placebo.[17] A meta-analysis comparing Tadalafil and Sildenafil found similar efficacies and overall adverse event rates, though patients and their partners showed a preference for Tadalafil, potentially due to its longer duration of action.[18]

Experimental Protocols

1. In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This biochemical assay is a standard method for determining the IC50 value of a PDE5 inhibitor.

  • Principle: The assay measures the inhibition of recombinant human PDE5A1 enzyme activity. The enzyme hydrolyzes a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). The change in the polarization of emitted light upon substrate hydrolysis is used to quantify enzyme activity.[19]

  • Reagents:

    • Recombinant human PDE5A1 enzyme

    • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

    • Assay buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)

    • Test compounds and a known PDE5 inhibitor (e.g., Sildenafil) as a positive control, serially diluted in assay buffer with a constant percentage of DMSO.[20]

  • Procedure:

    • Add serially diluted test compounds or controls to the wells of a black 384-well microplate.

    • Initiate the enzymatic reaction by adding the PDE5 enzyme solution to each well.

    • Incubate for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[19]

    • Add the fluorescently labeled cGMP substrate to start the reaction and incubate for a further 30-60 minutes at 37°C.[19]

    • Stop the reaction by adding a binding agent.[19]

    • Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The percentage of PDE5 inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]

2. Clinical Trial Protocol for Erectile Dysfunction

Clinical trials for erectile dysfunction treatments typically follow a randomized, double-blind, placebo-controlled design.

  • Patient Population: Men with a diagnosis of erectile dysfunction for a specified duration (e.g., at least 3 months) and a baseline score on the International Index of Erectile Function - Erectile Function (IIEF-EF) domain below a certain threshold (e.g., <26).[21]

  • Primary Outcome Measures:

    • International Index of Erectile Function (IIEF): A 15-item, self-administered questionnaire assessing five domains of male sexual function: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. Scores for the erectile function domain range from 6 to 30, with higher scores indicating better function.[22][23]

    • Sexual Encounter Profile (SEP) questions: Patient-recorded event logs to assess the success of sexual intercourse attempts.

  • Secondary Outcome Measures:

    • Erectile Hardness Score (EHS): A single-item, patient-reported outcome that assesses erection hardness on a 4-point scale.[1]

    • Global Assessment Question (GAQ): A question asking if the treatment has improved erections.[17]

  • Study Design: Patients are randomly assigned to receive the investigational drug (e.g., this compound), a placebo, or an active comparator. Efficacy and safety are assessed over a defined treatment period (e.g., 12 weeks).[1][21]

Signaling Pathway and Mechanism of Action

This compound, Sildenafil, Tadalafil, and Vardenafil all function by inhibiting PDE5. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cGMP. Elevated cGMP levels cause smooth muscle relaxation and vasodilation, leading to an erection. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.

G cluster_0 Physiological Pathway cluster_1 PDE5 Inhibition Sexual\nStimulation Sexual Stimulation Nitric Oxide\n(NO) Release Nitric Oxide (NO) Release Sexual\nStimulation->Nitric Oxide\n(NO) Release Guanylate Cyclase\n(Active) Guanylate Cyclase (Active) Nitric Oxide\n(NO) Release->Guanylate Cyclase\n(Active) Activates cGMP cGMP Guanylate Cyclase\n(Active)->cGMP Converts GTP to Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation Promotes PDE5 PDE5 cGMP->PDE5 Degraded by Erection Erection Smooth Muscle\nRelaxation->Erection This compound This compound This compound->PDE5 Inhibits Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Tadalafil Tadalafil Tadalafil->PDE5 Inhibits Vardenafil Vardenafil Vardenafil->PDE5 Inhibits 5'-GMP\n(Inactive) 5'-GMP (Inactive) PDE5->5'-GMP\n(Inactive) Hydrolyzes to

Caption: Signaling pathway of penile erection and the mechanism of action of PDE5 inhibitors.

Experimental Workflow

The development and validation of a new PDE5 inhibitor like this compound involves a structured workflow from in vitro characterization to clinical evaluation.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Development cluster_2 Post-Marketing In Vitro\nEnzyme Assay In Vitro Enzyme Assay IC50 Determination IC50 Determination In Vitro\nEnzyme Assay->IC50 Determination Selectivity Profiling\n(vs. other PDEs) Selectivity Profiling (vs. other PDEs) IC50 Determination->Selectivity Profiling\n(vs. other PDEs) Phase I\n(Safety & PK) Phase I (Safety & PK) Selectivity Profiling\n(vs. other PDEs)->Phase I\n(Safety & PK) Phase II\n(Efficacy & Dose-Ranging) Phase II (Efficacy & Dose-Ranging) Phase I\n(Safety & PK)->Phase II\n(Efficacy & Dose-Ranging) Phase III\n(Pivotal Trials vs. Placebo/Comparator) Phase III (Pivotal Trials vs. Placebo/Comparator) Phase II\n(Efficacy & Dose-Ranging)->Phase III\n(Pivotal Trials vs. Placebo/Comparator) Phase IV\n(Long-term Safety & Efficacy) Phase IV (Long-term Safety & Efficacy) Phase III\n(Pivotal Trials vs. Placebo/Comparator)->Phase IV\n(Long-term Safety & Efficacy)

Caption: General workflow for the development and validation of a PDE5 inhibitor.

References

Aildenafil's Performance in the Landscape of Novel Erectile Dysfunction Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, with other established and novel compounds for the treatment of erectile dysfunction (ED). The comparative analysis is supported by available preclinical and clinical data to assist researchers and drug development professionals in evaluating the therapeutic potential of these agents.

Executive Summary

This compound is a phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1] Its mechanism of action is similar to other drugs in its class, such as sildenafil, tadalafil, and vardenafil, involving the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3][4] While clinical data from a study in a Chinese population suggests its efficacy and safety, a comprehensive head-to-head comparison with other PDE5 inhibitors is limited by the lack of publicly available preclinical data on its specific potency and selectivity.[1] This guide synthesizes the available information on this compound and compares it with established PDE5 inhibitors and novel compounds with alternative mechanisms of action, such as soluble guanylate cyclase (sGC) stimulators and Rho-kinase (ROCK) inhibitors.

Mechanism of Action: PDE5 Inhibition

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[3][4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, resulting in increased blood inflow and erection.[3][4]

PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[4] By inhibiting PDE5, compounds like this compound prevent the breakdown of cGMP, thereby potentiating the pro-erectile effects of NO.[1][2]

Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC (inactive) sGC (inactive) NO Release->sGC (inactive) activates sGC (active) sGC (active) sGC (inactive)->sGC (active) cGMP cGMP sGC (active)->cGMP catalyzes conversion of GTP GTP GTP GTP->cGMP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Erection Erection Smooth Muscle Relaxation->Erection GMP GMP PDE5->GMP This compound & Other PDE5 Inhibitors This compound & Other PDE5 Inhibitors This compound & Other PDE5 Inhibitors->PDE5 inhibit

Figure 1. Signaling pathway of PDE5 inhibitors in erectile function.

Comparative Analysis of PDE5 Inhibitors

A direct quantitative comparison of this compound's in vitro performance with other PDE5 inhibitors is challenging due to the absence of publicly available IC50 and selectivity data for this compound. However, we can compare the available data for established PDE5 inhibitors to provide a benchmark for performance.

Preclinical Performance: Potency and Selectivity

The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme, with lower values indicating higher potency. Selectivity refers to the inhibitor's affinity for PDE5 compared to other PDE isoforms. High selectivity is desirable to minimize off-target effects. For instance, inhibition of PDE6, found in the retina, can lead to visual disturbances, while inhibition of PDE11 has been a topic of investigation.

Table 1: In Vitro Potency and Selectivity of Selected PDE5 Inhibitors

CompoundPDE5 IC50 (nM)Selectivity over PDE1Selectivity over PDE6Selectivity over PDE11
This compound Data not availableData not availableData not availableData not available
Sildenafil 3.5[5]>80-fold[5]~10-fold[5]Data varies
Vardenafil 0.7>1000-fold~15-fold>5000-fold
Tadalafil 1.8>10,000-fold>700-fold~25-fold

Note: Selectivity is presented as a ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). Higher values indicate greater selectivity for PDE5.

Clinical Performance: Efficacy and Safety

Clinical trial data provides insights into the real-world performance of these compounds. Key efficacy endpoints often include the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score and the percentage of successful sexual intercourse attempts.

A multicenter, randomized, double-blind, placebo-controlled crossover trial in a Chinese population evaluated the efficacy and safety of this compound citrate. The study found that a single 60 mg dose of this compound significantly improved the duration of penile rigidity compared to placebo.[1] The most common treatment-emergent adverse events were flushing, nasal congestion, and headache, which were generally mild to moderate.[1]

Table 2: Summary of Clinical Efficacy for Selected PDE5 Inhibitors

CompoundTypical DosageKey Efficacy FindingsCommon Adverse Events
This compound 60 mgSignificant increase in duration of penile rigidity vs. placebo in a Chinese population.[1]Flushing, nasal congestion, headache.[1]
Sildenafil 25-100 mgSignificant improvements in IIEF-EF scores and percentage of successful intercourse attempts vs. placebo.[6]Headache, flushing, dyspepsia, nasal congestion, abnormal vision.[6]
Tadalafil 5-20 mgSimilar efficacy to sildenafil; longer duration of action (up to 36 hours). Often preferred by patients.Headache, dyspepsia, back pain, myalgia, nasal congestion.
Vardenafil 5-20 mgSimilar efficacy to sildenafil.Headache, flushing, dyspepsia, rhinitis.

Novel Compounds with Alternative Mechanisms of Action

Research into novel treatments for ED has explored pathways beyond PDE5 inhibition, offering potential alternatives for patients who do not respond to or tolerate existing therapies.

Soluble Guanylate Cyclase (sGC) Stimulators and Activators

sGC stimulators, such as BAY 41-8543, and activators directly target the sGC enzyme, the receptor for NO.[2] These compounds can increase cGMP production independently of or synergistically with NO, making them a potential option for patients with impaired NO production.[2] Preclinical studies in animal models have demonstrated that sGC stimulators can induce erections, even in the context of nerve injury or NO synthase inhibition.[2]

Rho-Kinase (ROCK) Inhibitors

The RhoA/Rho-kinase (ROCK) pathway plays a role in maintaining penile flaccidity by promoting smooth muscle contraction. ROCK inhibitors, such as Y-27632, promote smooth muscle relaxation and have been shown to improve erectile function in animal models of ED, including those associated with castration and diabetes. Preclinical evidence suggests that ROCK inhibitors may act independently of the NO pathway.

cluster_pde5 PDE5 Inhibition cluster_sgc sGC Stimulation/Activation cluster_rock ROCK Inhibition NO Release NO Release sGC Activation (NO-dependent) sGC Activation (NO-dependent) NO Release->sGC Activation (NO-dependent) cGMP Increase cGMP Increase sGC Activation (NO-dependent)->cGMP Increase PDE5 PDE5 cGMP Increase->PDE5 degraded by Erection Erection cGMP Increase->Erection This compound This compound This compound->PDE5 inhibits sGC Stimulators/Activators sGC Stimulators/Activators sGC sGC sGC Stimulators/Activators->sGC directly activate cGMP Increase_sgc cGMP Increase sGC->cGMP Increase_sgc cGMP Increase_sgc->Erection ROCK Inhibitors ROCK Inhibitors RhoA/ROCK Pathway RhoA/ROCK Pathway ROCK Inhibitors->RhoA/ROCK Pathway inhibit Smooth Muscle Relaxation_rock Smooth Muscle Relaxation ROCK Inhibitors->Smooth Muscle Relaxation_rock Smooth Muscle Contraction Smooth Muscle Contraction RhoA/ROCK Pathway->Smooth Muscle Contraction promotes Smooth Muscle Relaxation_rock->Erection Start Start Prepare Recombinant PDE Enzymes Prepare Recombinant PDE Enzymes Start->Prepare Recombinant PDE Enzymes Set up Assay Reaction Set up Assay Reaction Prepare Recombinant PDE Enzymes->Set up Assay Reaction Incubate at 37°C Incubate at 37°C Set up Assay Reaction->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Separate Product from Substrate Separate Product from Substrate Stop Reaction->Separate Product from Substrate Quantify Product Quantify Product Separate Product from Substrate->Quantify Product Calculate % Inhibition Calculate % Inhibition Quantify Product->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

References

A Comparative Analysis of the Mechanisms of Aildenafil and Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on Aildenafil: The following comparative guide assesses the mechanisms of this compound and Tadalafil. It is important to note that while Tadalafil is a widely studied and globally recognized phosphodiesterase type 5 (PDE5) inhibitor, public domain data on this compound, a newer compound from Youcare Pharmaceutical, is comparatively limited. This report synthesizes the most current and relevant information available to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Introduction

Both this compound and Tadalafil belong to the class of phosphodiesterase type 5 (PDE5) inhibitors, which are pivotal in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2] Their therapeutic effect is achieved by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Despite a shared primary mechanism, differences in their molecular structure lead to distinct pharmacological profiles, including potency, selectivity, and pharmacokinetics. This guide provides an in-depth comparison of their mechanisms, supported by available experimental data.

Mechanism of Action: The NO/cGMP Pathway

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP.[3] Elevated cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and the corpus cavernosum, which allows for increased blood flow and results in an erection.[3]

The action of cGMP is terminated by PDE5, which hydrolyzes it to GMP.[3] this compound and Tadalafil act as competitive inhibitors of PDE5, preventing the degradation of cGMP.[1][2] This leads to an accumulation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vasodilation in response to sexual stimulation. It is crucial to note that these drugs do not induce erections directly; sexual stimulation is a prerequisite for their effect.

cluster_0 Physiological Cascade cluster_1 PDE5 Regulation Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (sGC) NO_Release->Guanylate_Cyclase activates GTP GTP cGMP cGMP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes PDE5_Inhibitors This compound / Tadalafil PDE5_Inhibitors->PDE5 inhibits

Figure 1: The cGMP signaling pathway and the point of PDE5 inhibition.

Comparative Data

The key differentiators between PDE5 inhibitors lie in their potency against PDE5, their selectivity for PDE5 over other PDE isoenzymes, and their pharmacokinetic properties.

Potency and Selectivity

The potency of a PDE5 inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) against the PDE5 enzyme; a lower IC50 value indicates higher potency. Selectivity is crucial as off-target inhibition of other PDE isoenzymes can lead to side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia.[1][4][5]

While specific IC50 values for this compound are not widely published in peer-reviewed literature, a study on its pharmacokinetics in healthy Chinese volunteers provided qualitative data on its selectivity relative to other PDE inhibitors.[6] For Tadalafil, extensive data is available.

ParameterThis compoundTadalafil
PDE5 IC50 Data not available in public literature~1-5 nM[7][8]
Selectivity vs. PDE1 Not specifiedHigh
Selectivity vs. PDE6 Inhibition ratio of 0.30 relative to similar products[6]~780-fold more selective for PDE5 than PDE6[5][9]
Selectivity vs. PDE11 Inhibition ratio of 0.49 relative to similar products[6]Potent inhibitor of PDE11 (~40-fold selective for PDE5)[1][5]

Note: The inhibition ratios for this compound are as reported in the source and are not direct IC50 ratios. A lower ratio suggests a comparatively higher potential for off-target effects.

Pharmacokinetics

Pharmacokinetic parameters determine the onset and duration of a drug's action.

ParameterThis compound (60 mg dose)Tadalafil (20 mg dose)
Time to Max. Concentration (Tmax) ~1 hour[6]~2 hours
Terminal Half-life (t1/2) ~3.26 hours[6]~17.5 hours
Duration of Action Not explicitly stated, but shorter half-life suggests a shorter durationUp to 36 hours
Food Effect on Absorption Administered after an overnight fast in the study[6]Not significantly affected by food

Experimental Protocols

The determination of a PDE5 inhibitor's potency and selectivity is typically performed using in vitro enzymatic assays. A common method is the Scintillation Proximity Assay (SPA).

Protocol: In Vitro PDE5 Inhibition Assay (Scintillation Proximity Assay)

Objective: To determine the IC50 value of a test compound (e.g., this compound, Tadalafil) against the PDE5 enzyme.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP (radiolabeled substrate)

  • Yttrium silicate (YSi) Scintillation Proximity Assay (SPA) beads

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds and reference inhibitor (e.g., Sildenafil)

  • Microplates (e.g., 96-well or 384-well)

  • Microplate scintillation counter

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known reference inhibitor in an appropriate solvent (e.g., DMSO), followed by dilution in the assay buffer.

  • Assay Setup: In a microplate, add the diluted compounds, a vehicle control (for 100% enzyme activity), and a control without the enzyme (for background signal).

  • Enzyme Addition: Add the diluted recombinant PDE5 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the [³H]-cGMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) during which the enzymatic reaction proceeds.

  • Reaction Termination: Stop the reaction by adding the YSi SPA bead slurry. The beads will bind to the unhydrolyzed [³H]-cGMP.

  • Signal Detection: When [³H]-cGMP binds to the SPA bead, the emitted beta particles from the tritium decay are close enough to excite the scintillant within the bead, producing light. Measure the light output (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis: High CPM corresponds to low PDE5 activity (high inhibition), as more [³H]-cGMP remains unhydrolyzed and binds to the beads. Plot the CPM values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

cluster_workflow Experimental Workflow: PDE5 Inhibition Assay A 1. Compound Dilution B 2. Assay Plate Setup A->B C 3. Enzyme & Substrate Addition B->C D 4. Incubation C->D E 5. SPA Bead Addition D->E F 6. Scintillation Counting E->F G 7. IC50 Calculation F->G

Figure 2: A generalized workflow for determining PDE5 inhibition via SPA.

Comparative Summary and Logical Relationships

The available data allows for a logical comparison of the key attributes of this compound and Tadalafil.

cluster_comparison Comparative Logic: this compound vs. Tadalafil cluster_pharmacokinetics Pharmacokinetics cluster_selectivity Selectivity Profile cluster_implications Potential Clinical Implications This compound This compound A_PK Shorter Half-life (~3.3 hrs) This compound->A_PK A_Select Qualitative data suggests potential for off-target effects (PDE6, PDE11) This compound->A_Select Tadalafil Tadalafil T_PK Longer Half-life (~17.5 hrs) Tadalafil->T_PK T_Select High selectivity for PDE5 vs. PDE6 Lower selectivity vs. PDE11 Tadalafil->T_Select A_Imp Faster onset of action Shorter duration of effect Potential for different side effect profile A_PK->A_Imp T_Imp Longer therapeutic window ('weekend pill') Potential for myalgia (PDE11 inhibition) T_PK->T_Imp A_Select->A_Imp T_Select->T_Imp

Figure 3: Logical relationship of key comparative features.

Conclusion

This compound and Tadalafil are both effective inhibitors of PDE5, operating through the well-established NO/cGMP signaling pathway. The primary distinctions between them, based on available data, are their pharmacokinetic profiles and likely their selectivity. Tadalafil is characterized by a significantly longer half-life, offering a prolonged duration of action. Its selectivity profile is well-documented, with notable high selectivity against PDE6 but lower selectivity against PDE11.

This compound, based on a phase 1 clinical trial, exhibits a much shorter half-life, suggesting a quicker onset and shorter duration of action. While quantitative IC50 data for this compound is not yet in the public domain, preliminary qualitative data suggests a selectivity profile that may differ from Tadalafil, with potential for off-target inhibition of PDE6 and PDE11.

For drug development professionals and researchers, the choice between these or similar compounds would depend on the desired therapeutic window and the importance of avoiding specific off-target effects. Further publication of detailed biochemical and clinical data for this compound will be crucial for a more definitive and quantitative comparison.

References

Independent Verification of Aildenafil's Published Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aildenafil's performance against its well-established alternative, Sildenafil, based on publicly available data. The content is structured to support independent verification of this compound's published results by presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Data Presentation: this compound vs. Sildenafil

The following tables summarize key pharmacokinetic, efficacy, and safety data for this compound and Sildenafil. It is important to note that the volume of published clinical trial data for this compound is considerably less extensive than for Sildenafil, which may limit direct comparability.

Table 1: Pharmacokinetic Profiles

ParameterThis compound (30-60 mg)Sildenafil (25-100 mg)
Time to Maximum Concentration (Tmax) Approximately 1 hour[1].Approximately 1 hour.
Terminal Half-life (t1/2) 2.75 - 3.26 hours[1].3 - 4 hours.
Metabolism Metabolized into key metabolites M1, M5, and M12[1].Primarily by hepatic isoenzymes CYP3A4 (major route) and CYP2C9 (minor route).

Table 2: Efficacy in Erectile Dysfunction (ED)

ParameterThis compound (60 mg)Sildenafil (50/100 mg)Placebo
Successful Intercourse Attempts Data not explicitly available in reviewed studies.Approximately 57% to 69% of attempts were successful[2][3].Approximately 21% to 22% of attempts were successful[3].
Patient-Reported Improvement in Erections Data not explicitly available in reviewed studies.Approximately 78% to 84% of patients reported improvement[3][4].Approximately 25% of patients reported improvement[3].
Median Duration of Penile Rigidity >60% (Tip) 4.25 minutes.Data not typically reported in this format.0.50 minutes.
Median Duration of Penile Rigidity >60% (Base) 3.25 minutes.Data not typically reported in this format.0.00 minutes.

Table 3: Safety and Tolerability - Common Adverse Events

Adverse EventThis compound (60 mg)Sildenafil (50/100 mg)
Myalgia (Muscle Pain) Notably prevalent, particularly at the 60 mg dose[1].Less commonly reported.
Fatigue Notably prevalent, particularly at the 60 mg dose[1].Less commonly reported.
Headache Common.Reported in approximately 11% to 16% of patients[3][5].
Flushing Common.Reported in approximately 10% to 12% of patients[3][5].
Dyspepsia (Indigestion) Common.Reported in approximately 5% to 7% of patients[3][5].
Visual Disturbances Possible.Reported in approximately 3% of patients, often as a transient bluish tinge to vision[3].
Nasal Congestion Common.Common.

Experimental Protocols

The following are detailed methodologies for key experiments essential in the evaluation of phosphodiesterase type 5 (PDE5) inhibitors.

In Vitro Phosphodiesterase (PDE) Isozyme Inhibition Assay

This assay is critical for determining the potency and selectivity of a compound against various PDE isozymes.

  • Objective: To quantify the inhibitory activity of a test compound on a panel of PDE isozymes (PDE1-11).

  • Methodology:

    • Enzyme Source: Utilize purified recombinant human PDE isozymes.

    • Substrate: Employ radiolabeled cyclic nucleotides, such as [³H]-cGMP for PDE5, PDE6, and PDE9, and [³H]-cAMP for other isozymes.

    • Procedure:

      • A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, the specific PDE isozyme, and the test compound at a range of concentrations.

      • The reaction is initiated by the addition of the radiolabeled substrate.

      • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time.

      • The reaction is then terminated.

      • The hydrolyzed product (radiolabeled GMP or AMP) is separated from the unhydrolyzed substrate.

      • The amount of product is quantified using a scintillation counter.

    • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor that results in a 50% reduction in enzyme activity, is calculated for each PDE isozyme. The selectivity of the compound is determined by comparing the IC₅₀ values across the different isozymes. This compound citrate has demonstrated inhibition ratios of 0.75, 0.30, 0.06, and 0.49 for PDE3, PDE6, PDE9, and PDE11 enzymes, respectively, relative to similar compounds[1].

In Vivo Assessment of Intracavernosal Pressure (ICP) in an Animal Model

This preclinical experiment evaluates the pro-erectile effects of a compound in a living organism, typically a rat model.

  • Objective: To measure the in vivo erectile response following the administration of a test compound.

  • Methodology:

    • Animal Preparation: Male rats are anesthetized, and the cavernous nerve and carotid artery are surgically exposed.

    • Instrumentation:

      • A pressure transducer-connected needle is inserted into the corpus cavernosum to measure Intracavernosal Pressure (ICP).

      • The carotid artery is cannulated for continuous monitoring of Mean Arterial Pressure (MAP).

    • Drug Administration: The test compound (this compound or Sildenafil) or a vehicle control is administered, usually via intravenous or oral routes.

    • Nerve Stimulation: An electrical stimulus is applied to the cavernous nerve to induce an erection.

    • Data Acquisition and Analysis:

      • ICP and MAP are continuously recorded before, during, and after nerve stimulation.

      • The primary outcome is the change in ICP from the baseline, often expressed as the ratio of the maximal ICP to the MAP during stimulation.

      • The efficacy of the compound is determined by comparing the ICP response between the drug-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of PDE5 Inhibition

PDE5_Inhibition_Signaling_Pathway cluster_neuronal_stimulation Neuronal Stimulation cluster_smooth_muscle_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 degraded by Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Erection Erection Relaxation->Erection GMP 5'-GMP (Inactive) PDE5->GMP Aildenafil_Sildenafil This compound/ Sildenafil Aildenafil_Sildenafil->PDE5 inhibits

Caption: Mechanism of action of this compound/Sildenafil via PDE5 inhibition.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Efficacy_Workflow Start Compound Synthesis In_Vitro_Assays In Vitro PDE Inhibition Assays (Potency & Selectivity) Start->In_Vitro_Assays In_Vivo_ICP In Vivo ICP Measurement in Rats (Efficacy) In_Vitro_Assays->In_Vivo_ICP PK_Studies Pharmacokinetic Studies (ADME) In_Vivo_ICP->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Clinical_Trials Phase I-III Clinical Trials Tox_Studies->Clinical_Trials

References

A Comparative Analysis of Phosphodiesterase 5 (PDE5) Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of phosphodiesterase type 5 (PDE5) is a cornerstone of therapy for erectile dysfunction and pulmonary hypertension. The clinical success of a PDE5 inhibitor is not solely dependent on its potency but also critically on its selectivity for the PDE5 enzyme over other PDE isoforms. This guide provides a comparative overview of the selectivity profiles of prominent PDE5 inhibitors, namely sildenafil, tadalafil, and vardenafil. While specific data for aildenafil is not publicly available, the data herein serves as a benchmark for the evaluation of new chemical entities in this class.

The therapeutic action of PDE5 inhibitors is rooted in the nitric oxide (NO)/cyclic guanosan monophosphate (cGMP) signaling pathway.[1] In response to sexual stimulation, NO is released, activating soluble guanylate cyclase (sGC) to synthesize cGMP.[1] Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow.[1] PDE5 terminates this signal by hydrolyzing cGMP.[1] By inhibiting PDE5, these drugs prolong the vasodilatory effects of cGMP.[1]

The human genome encodes 11 families of phosphodiesterases (PDE1-PDE11), which vary in their substrate specificity and tissue distribution.[1] A lack of selectivity for PDE5 can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while cross-reactivity with PDE11, present in skeletal muscle, has been linked to myalgia.[1][2] Therefore, a high degree of selectivity is a key attribute for a safe and effective PDE5 inhibitor.

Comparative Selectivity of PDE5 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of sildenafil, tadalafil, and vardenafil against various PDE isozymes. A lower IC50 value indicates greater potency. The selectivity ratio, calculated as IC50 (other PDE) / IC50 (PDE5), provides a measure of the inhibitor's specificity for PDE5.

IsozymeSildenafil IC50 (nM)Tadalafil IC50 (nM)Vardenafil IC50 (nM)Location of IsozymePotential Side Effects of Inhibition
PDE1 280>10,000120Brain, myocardium, vascular smooth muscleVasodilation, tachycardia
PDE2 >10,000>10,000>10,000Brain, adrenal gland, platelets-
PDE3 >10,000>10,000>10,000Cardiovascular tissue, plateletsCardiovascular effects
PDE4 >10,000>10,000>10,000Inflammatory cells, brainNausea, vomiting
PDE5 3.5[3]1.8[4]0.091[4]Corpus cavernosum, pulmonary vasculature, plateletsTherapeutic Effect
PDE6 35210[5]6.4RetinaVisual disturbances (e.g., blue-tinged vision)[6]
PDE11 3,500718,200Skeletal muscle, testis, pituitary glandMyalgia, unclear clinical significance[6]

Data compiled from various sources. Actual values may vary depending on experimental conditions.

Experimental Protocols

The determination of a PDE inhibitor's selectivity profile is crucial for its preclinical development. Below are overviews of common experimental methodologies used to obtain the IC50 values presented above.

In Vitro Phosphodiesterase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified PDE isozymes.

Methodology:

  • Enzyme Source: Purified human recombinant PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11) are utilized.[7]

  • Substrate: A radiolabeled or fluorescently labeled cGMP or cAMP substrate is used.[8]

  • Assay Principle: The assay measures the activity of the PDE enzyme by quantifying the amount of hydrolyzed substrate (e.g., 5'-GMP). In the presence of a competitive inhibitor, the rate of hydrolysis decreases.

  • Procedure:

    • A serial dilution of the test compound is prepared.

    • The test compound is incubated with the purified PDE enzyme.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period under controlled temperature and pH.

    • The amount of hydrolyzed product is quantified using an appropriate detection method (e.g., scintillation counting for radiolabeled substrates, fluorescence polarization for fluorescently labeled substrates).[8]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[7]

Cellular cGMP Accumulation Assay

Objective: To assess the functional activity of a PDE5 inhibitor in a cellular context by measuring its ability to increase intracellular cGMP levels.

Methodology:

  • Cell Line: A suitable cell line expressing PDE5, such as smooth muscle cells or transfected cell lines, is used.

  • Procedure:

    • Cells are cultured in appropriate multi-well plates.

    • The cells are pre-treated with various concentrations of the test compound or a vehicle control.

    • cGMP synthesis is stimulated by adding a nitric oxide (NO) donor (e.g., sodium nitroprusside).

    • After a specific incubation period, the cells are lysed to release intracellular components.

  • cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The increase in cGMP levels in the presence of the inhibitor is compared to the control to determine the compound's cellular potency (EC50).

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 NO/cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation leads to PDE5 PDE5 cGMP->PDE5 hydrolyzed by GMP 5'-GMP (inactive) PDE5->GMP Inhibitor This compound & Other PDE5 Inhibitors Inhibitor->PDE5 inhibits

Caption: The NO/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

cluster_1 In Vitro PDE Inhibition Assay Workflow Compound Prepare Serial Dilution of Test Compound Enzyme Incubate with Purified PDE Isozyme Compound->Enzyme Substrate Add Labeled cGMP/cAMP Substrate Enzyme->Substrate Reaction Enzymatic Reaction Substrate->Reaction Detection Quantify Hydrolyzed Product Reaction->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Caption: A generalized workflow for an in vitro phosphodiesterase inhibition assay.

References

A Head-to-Head Comparison of Aildenafil's Potency and Specificity Against Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the potency and specificity of Aildenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, against established alternatives including sildenafil, tadalafil, and vardenafil. The information is compiled from preclinical and clinical data to support research and development efforts in this therapeutic area.

Comparative Analysis of Potency and Selectivity

The potency of a PDE5 inhibitor is a measure of its ability to inhibit the PDE5 enzyme, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Specificity, on the other hand, refers to the inhibitor's ability to target PDE5 over other phosphodiesterase isozymes. High selectivity is desirable to minimize off-target effects.

While specific IC50 values for this compound are not widely published, preclinical data provides valuable insights into its relative potency and selectivity. A study involving the originating researchers reported that this compound citrate's inhibitory effect on PDE5 is 1.47 times more potent than comparable products.[1] The same study provided inhibition ratios for this compound against other PDE enzymes, indicating its selectivity profile.[1]

The following table summarizes the available quantitative data for this compound and its key competitors.

Inhibitor PDE5 IC50 (nM) Selectivity (Fold difference vs. PDE5)
PDE1
This compound More potent than sildenafilData not available
Sildenafil 3.5 - 8.5>80
Tadalafil ~2.0>10,000
Vardenafil 0.1 - 0.7257

*Note: A study on this compound citrate reported inhibition ratios relative to similar products for PDE6 (0.30) and PDE11 (0.49), suggesting a potentially lower selectivity over these isozymes compared to sildenafil.[1] IC50 values for sildenafil, tadalafil, and vardenafil are compiled from multiple preclinical studies and may vary based on experimental conditions.

Experimental Protocols

The determination of a PDE5 inhibitor's potency and selectivity is typically conducted through in vitro enzyme inhibition assays. A common method is the fluorescence polarization (FP) assay.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human recombinant PDE5A1.

Principle: This assay measures the change in the rotational speed of a fluorescently labeled cGMP analog (tracer). When the PDE5 enzyme hydrolyzes the tracer to a fluorescently labeled 5'-GMP, a specific binding agent in the assay mix binds to the 5'-GMP, forming a larger, slower-rotating complex. This results in high fluorescence polarization. In the presence of a PDE5 inhibitor, the hydrolysis of the tracer is prevented, leading to low fluorescence polarization.

Materials and Reagents:

  • Human recombinant PDE5A1 enzyme

  • FAM-labeled cGMP substrate (fluorescent tracer)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • Test compound (e.g., this compound)

  • Reference standard (e.g., Sildenafil)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound to test a range of concentrations.

  • Reaction Mixture Preparation: In a 96-well microplate, add the assay buffer, the serially diluted test compound or reference standard, and the human recombinant PDE5A1 enzyme.

  • Incubation: Incubate the plate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-labeled cGMP substrate to all wells.

  • Reaction Termination: After a set incubation time at a controlled temperature (e.g., 37°C), stop the reaction by adding the binding agent.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation (≈485 nm) and emission (≈530 nm) filters for fluorescein.

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Profiling: To determine the selectivity of an inhibitor, the same assay protocol is repeated for a panel of other PDE isoforms (e.g., PDE1, PDE6, PDE11). The selectivity ratio is calculated by dividing the IC50 for the other PDE isoform by the IC50 for PDE5.

Visualizations

PDE5 Signaling Pathway

The following diagram illustrates the mechanism of action of PDE5 inhibitors within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade.

PDE5_Signaling_Pathway cluster_pre Presynaptic Nerve Terminal cluster_post Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual_Stimulation->NO_Synthase Activates sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO_Synthase->sGC_inactive Produces NO, which activates L_Arginine L-Arginine L_Arginine->NO_Synthase sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP This compound This compound & Other PDE5 Inhibitors This compound->PDE5 Inhibits

Caption: Mechanism of action of this compound and other PDE5 inhibitors.

Experimental Workflow for IC50 Determination

The diagram below outlines the typical workflow for determining the IC50 value of a PDE5 inhibitor using a fluorescence polarization assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate add_enzyme Add PDE5 Enzyme prep_reagents->add_enzyme prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound/Controls to Microplate prep_compound->add_compound add_compound->add_enzyme incubate_bind Incubate for Inhibitor Binding add_enzyme->incubate_bind add_substrate Add Fluorescent cGMP Substrate (Initiate Reaction) incubate_bind->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Add Binding Agent (Stop Reaction) incubate_reaction->stop_reaction read_plate Read Fluorescence Polarization stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 Value (Sigmoidal Curve Fit) calc_inhibition->determine_ic50

Caption: Workflow for in vitro PDE5 inhibition assay.

References

A Comparative Guide to the Preclinical Therapeutic Potential of Aildenafil and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical data available for Aildenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, and other established drugs in its class, namely Sildenafil, Tadalafil, and Vardenafil. The information is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this compound in the context of existing treatments for erectile dysfunction (ED).

This compound is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific PDE5.[1] By inhibiting this enzyme, this compound prevents the degradation of cGMP, leading to the relaxation of smooth muscle and vasodilation in the corpus cavernosum, which facilitates penile erection during sexual stimulation.[1] While detailed preclinical data for this compound is limited in publicly available literature, existing information suggests it can significantly shorten the time to the onset of erections and increase the number and duration of erectile responses.[1]

Mechanism of Action: The PDE5 Signaling Pathway

This compound, Sildenafil, Tadalafil, and Vardenafil all share a common mechanism of action by targeting the PDE5 enzyme. During sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to vasodilation and penile erection. PDE5 inhibitors prevent the breakdown of cGMP, thereby enhancing the erectile response.

PDE5_Signaling_Pathway cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual_Stimulation->NO GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 cGMP->PDE5 degraded by Erection Erection Relaxation->Erection GMP 5'-GMP (inactive) PDE5->GMP This compound This compound & Other PDE5 Inhibitors This compound->PDE5 inhibits

Figure 1: PDE5 Signaling Pathway in Penile Erection.

Comparative Preclinical Data

The following tables summarize key in vitro and in vivo performance metrics for this compound's main competitors. Data for this compound is limited, reflecting the early stage of its public documentation.

In Vitro Potency and Selectivity

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific target. Selectivity is crucial for minimizing off-target effects; for instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.

ParameterThis compoundSildenafilTadalafilVardenafil
PDE5 IC50 Data not available~4-5.22 nM[2]~1.8 nM~0.7 nM[3][4]
PDE6 IC50 Data not available~280 nM[2]~10 nM~10 nM
PDE5/PDE6 Selectivity Data not available~56-fold[2]~5.5-fold~14-fold
Preclinical Pharmacokinetics

Pharmacokinetic profiles determine the onset and duration of a drug's action.

ParameterThis compoundSildenafilTadalafilVardenafil
Animal Model Data not availableRat, DogData not availableRabbit
Administration Route OralOralOralOral
Tmax (Time to Peak Plasma Concentration) ~60 min (human)[1]~1 hour (human)[5]~2 hours (human)~40 min (human)[3]
T1/2 (Half-life) ~4 hours (human)[1]~3-4 hours (human)~17.5 hours (human)[6]~4 hours (human)[3]
Bioavailability Data not available~40% (human)[3][5]~15% (human)~14.5% (human)[3]
In Vivo Efficacy

The standard preclinical model for erectile dysfunction involves measuring the increase in intracavernosal pressure (ICP) in response to nerve stimulation in animal models.

ParameterThis compoundSildenafilTadalafilVardenafil
Animal Model Data not availableRat, RabbitData not availableRabbit
Primary Efficacy Endpoint Shortened time to onset of erection, increased number and duration of erectile responses[1]Dose-dependent increase in Intracavernosal Pressure (ICP)[7]Significant improvement in erectile function domain scores[8]Enhancement of nitric oxide (NO)-induced erections[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are standard methodologies used in the preclinical evaluation of PDE5 inhibitors.

In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE5 enzyme.

Methodology:

  • Enzyme Source: Purified human recombinant PDE5A1 is utilized.

  • Substrate: Radiolabeled [3H]-cGMP is used as the substrate.

  • Assay Procedure:

    • The test compound (e.g., this compound, Sildenafil) is incubated with the PDE5 enzyme in the presence of [3H]-cGMP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the product, [3H]-5'-GMP, is separated from the unreacted substrate using chromatography.

  • Data Analysis: The amount of [3H]-5'-GMP produced is quantified by scintillation counting. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Measurement of Intracavernosal Pressure (ICP) in a Rat Model

Objective: To assess the in vivo efficacy of a test compound in enhancing erectile function.

ICP_Workflow Start Start Anesthetize Anesthetize Male Rat Start->Anesthetize Cannulate_Artery Cannulate Carotid Artery (Monitor Mean Arterial Pressure - MAP) Anesthetize->Cannulate_Artery Cannulate_Cavernosum Cannulate Corpus Cavernosum (Measure Intracavernosal Pressure - ICP) Anesthetize->Cannulate_Cavernosum Isolate_Nerve Isolate and Stimulate Cavernous Nerve Cannulate_Cavernosum->Isolate_Nerve Administer_Compound Administer Test Compound or Vehicle Isolate_Nerve->Administer_Compound Record_ICP Record ICP and MAP Administer_Compound->Record_ICP Analyze_Data Calculate ICP/MAP Ratio Record_ICP->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental Workflow for ICP Measurement.

Methodology:

  • Animal Preparation: Male rats are anesthetized, and the carotid artery is cannulated to monitor mean arterial pressure (MAP). The corpus cavernosum is cannulated with a needle connected to a pressure transducer to measure ICP.

  • Nerve Stimulation: The cavernous nerve is isolated and stimulated electrically to induce an erectile response.

  • Drug Administration: The test compound or a vehicle is administered, typically intravenously or via oral gavage.

  • Measurement: The maximal ICP and the duration of the erectile response are recorded before and after drug administration.

  • Data Analysis: The ratio of maximal ICP to MAP (ICP/MAP) is calculated to normalize the erectile response to systemic blood pressure. An increase in this ratio indicates a pro-erectile effect.

Conclusion

This compound emerges as a promising new therapeutic agent for erectile dysfunction, operating through the well-established PDE5 inhibition pathway. While comprehensive preclinical data is not yet widely available, initial reports suggest efficacy in promoting erectile function.[1] For a thorough evaluation of its therapeutic potential, further preclinical studies detailing its in vitro potency, selectivity, pharmacokinetics, and in vivo efficacy in standardized animal models are warranted. The established preclinical profiles of Sildenafil, Tadalafil, and Vardenafil provide a robust benchmark for these future investigations.

References

Safety Operating Guide

A Guide to the Proper Disposal of Aildenafil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing ecological impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Aildenafil, a compound structurally similar to Sildenafil Citrate, within a research context. Adherence to these protocols is essential for regulatory compliance and the protection of both laboratory personnel and the environment.

Regulatory Framework

The disposal of pharmaceutical waste, including research chemicals like this compound, is primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] These regulations provide a framework for the safe management of hazardous and non-hazardous waste. It is crucial to comply with both federal and any more stringent state and local regulations.[1][3]

Hazard Identification

Summary of Sildenafil Citrate Hazards:

Hazard ClassClassificationPrecautionary Statements
Skin Irritation Category 2Causes skin irritation.[4]
Eye Irritation Category 2ACauses serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[4][5]
Acute Oral Toxicity Category 4Harmful if swallowed.[5][6]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of this compound waste in a laboratory setting.

1. Waste Segregation and Collection:

  • Pure this compound Waste: Unused, expired, or surplus pure this compound powder should be collected in a designated, properly labeled, and sealed waste container.

  • Contaminated Solid Waste: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound must be considered contaminated solid waste.[7] These materials should be collected in a separate, clearly labeled container.

  • Contaminated Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container. Do not dispose of this compound solutions down the drain.[3][8] The EPA's regulations under Subpart P of the RCRA specifically prohibit the sewering of hazardous pharmaceutical waste.[2]

2. Container Management:

  • All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8][9]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound."[9] Avoid using abbreviations or chemical formulas.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[9]

3. Disposal Procedure:

  • Never dispose of this compound in the regular trash or down the drain. [8][10] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3]

  • Engage a licensed hazardous waste disposal contractor for the final disposal of this compound waste.[11] These contractors are equipped to handle and transport chemical waste in accordance with EPA and Department of Transportation (DOT) regulations.

  • Most chemical waste from laboratories is incinerated at a permitted treatment facility.[2][11]

4. Record Keeping:

  • Maintain a detailed log of all this compound waste generated and disposed of. This documentation should include the quantity, date of disposal, and the name of the waste disposal vendor.

  • Retain all waste manifests and certificates of destruction provided by the disposal contractor.[7]

Experimental Workflow for this compound Disposal

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal pure_this compound Pure this compound solid_waste_container Labeled Solid Waste Container pure_this compound->solid_waste_container contaminated_solids Contaminated Solids (Gloves, Weigh Paper) contaminated_solids->solid_waste_container contaminated_liquids Contaminated Liquids (Solutions) liquid_waste_container Labeled Liquid Waste Container contaminated_liquids->liquid_waste_container secure_storage Secure Storage Area solid_waste_container->secure_storage liquid_waste_container->secure_storage waste_pickup Licensed Waste Vendor Pickup secure_storage->waste_pickup incineration Incineration waste_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aildenafil
Reactant of Route 2
Reactant of Route 2
Aildenafil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.